1-Chlorododecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chlorododecane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
| Source | PubChem | |
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InChI Key |
YAYNEUUHHLGGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCl | |
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Molecular Formula |
C12H25Cl | |
| Record name | LAURYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID0025492 | |
| Record name | 1-Chlorododecane | |
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Molecular Weight |
204.78 g/mol | |
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Physical Description |
Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO] | |
| Record name | LAURYL CHLORIDE | |
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| Record name | Dodecane, 1-chloro- | |
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| Record name | 1-Chlorododecane | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
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Flash Point |
235 °F (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
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Density |
0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | LAURYL CHLORIDE | |
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Vapor Pressure |
116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg] | |
| Record name | LAURYL CHLORIDE | |
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| Record name | 1-Chlorododecane | |
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CAS No. |
112-52-7 | |
| Record name | LAURYL CHLORIDE | |
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| Record name | 1-Chlorododecane | |
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| Record name | Lauryl chloride | |
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| Record name | 1-CHLORODODECANE | |
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| Record name | Dodecane, 1-chloro- | |
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| Record name | 1-chlorododecane | |
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| Record name | LAURYL CHLORIDE | |
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Melting Point |
15.3 °F (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Chlorododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorododecane, also known as lauryl chloride or dodecyl chloride, is a long-chain alkyl halide with the chemical formula C₁₂H₂₅Cl. It serves as a versatile intermediate in organic synthesis, finding applications in the production of surfactants, quaternary ammonium (B1175870) compounds, and as an alkylating agent in the pharmaceutical and other chemical industries.[1][2][3][4] Its long dodecyl chain imparts significant hydrophobic character, making it a valuable building block for molecules designed to interact with nonpolar environments. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key physical characteristics, and a visualization of its synthesis and purification workflow.
Chemical and Physical Properties
This compound is a colorless to light yellow, oily liquid under standard conditions.[5] The key quantitative physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅Cl | [1] |
| Molecular Weight | 204.78 g/mol | [5] |
| Appearance | Clear, colorless oily liquid | [5] |
| Density | 0.867 g/mL at 20 °C | |
| 0.8687 g/mL at 20 °C (68 °F) | [5] | |
| Boiling Point | 260 °C at 760 mmHg | |
| 258-261 °C | [6] | |
| 500 °F (260 °C) at 760 mmHg | [5] | |
| Melting Point | -9.3 °C | |
| 15.3 °F (-9.3 °C) | [5] | |
| Refractive Index (n²⁰/D) | 1.443 | |
| Vapor Pressure | 116 mmHg at 41.9 °F (5.5 °C) | [5] |
| 137 mmHg at 59.2 °F (15.1 °C) | [5] | |
| 143.9 mmHg at 68.2 °F (20.1 °C) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble (<0.007 g/L) | [1][5] |
| Organic Solvents | Soluble | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the experimental determination of its key physical properties.
Synthesis of this compound from 1-Dodecanol (B7769020) and Thionyl Chloride
This is a common and well-established method for the preparation of this compound.[7]
Materials:
-
1-Dodecanol (lauryl alcohol)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium chloride solution (brine)
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
Petroleum ether (optional, for modified industrial processes)
-
N,N-dimethylformamide (DMF) (optional, as a catalyst in modified processes)[6][7]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
-
Vacuum source (optional)
-
Alkaline scrubber (for waste gas neutralization)[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place thionyl chloride.
-
Slowly add 1-dodecanol to the thionyl chloride via the dropping funnel with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable reaction temperature. A typical molar ratio of 1-dodecanol to thionyl chloride is between 1:1.3 and 1:1.5.[6]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-5 hours.[6] During this time, the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved. In an industrial setting, these gases are continuously removed under vacuum and neutralized in an alkaline scrubber.[7]
-
After the reflux period, cool the reaction mixture to room temperature.
-
The crude this compound is then purified. This is typically achieved by washing the reaction mixture sequentially with a saturated sodium chloride solution, a 20% sodium hydroxide solution to neutralize any remaining acid, and again with saturated sodium chloride solution until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
The final purification is carried out by distillation. First, any remaining low-boiling impurities and solvent (if used) are removed. The this compound is then collected at its boiling point (258-261 °C at atmospheric pressure).[6]
Determination of Physical Properties
The following are general experimental protocols for determining the physical properties of a liquid organic compound like this compound.
1. Boiling Point Determination (Capillary Method): This method is suitable for small quantities of liquid.
-
Procedure: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter. When a steady stream of bubbles emerges from the capillary, the heating is stopped. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[8][9]
2. Density Determination (Pycnometer Method): A pycnometer is a flask with a specific, accurately known volume.
-
Procedure: The mass of the clean, dry pycnometer is determined. It is then filled with the liquid, and the mass is measured again. The difference in mass gives the mass of the liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For higher accuracy, the temperature of the liquid should be controlled and recorded.
3. Melting Point Determination (Capillary Method): Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance.
-
Procedure: A small amount of the liquid is introduced into a capillary tube. The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., an ice-salt mixture or a cryostat). The temperature at which the liquid solidifies is observed and recorded as the freezing point, which is equivalent to the melting point. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.
4. Refractive Index Determination (Abbe Refractometer): The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Procedure: A few drops of the liquid are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from the calibrated scale. The temperature should be controlled, as the refractive index is temperature-dependent.
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 1-dodecanol and thionyl chloride.
Caption: Synthesis and purification workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 7. This compound | Alkylating Reagent | RUO [benchchem.com]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Solubility of 1-Chlorododecane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-chlorododecane in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on qualitative solubility, established physical properties, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Introduction to this compound
This compound (also known as lauryl chloride or dodecyl chloride) is a monochlorinated alkane with the chemical formula C₁₂H₂₅Cl. It is a colorless liquid at room temperature and is characterized by its long, nonpolar alkyl chain and a single polar carbon-chlorine bond. This structure dictates its solubility, making it a versatile compound in various chemical syntheses, including the production of surfactants and as an intermediate in the pharmaceutical industry.
Solubility Profile of this compound
The general principle of "like dissolves like" is the primary determinant of this compound's solubility. Its long hydrocarbon tail makes it readily soluble in nonpolar organic solvents, while its polarity is low, leading to very poor solubility in highly polar solvents like water.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative data for the solubility of this compound in a wide range of organic solvents. The only consistently reported quantitative value is for its solubility in water.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | 0.0068 | [1] |
Qualitative Solubility Data
Qualitative assessments from various sources indicate that this compound is soluble in or miscible with a range of common organic solvents. This information is summarized in Table 2.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Assessment |
| Benzene | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Petroleum Ether | Miscible |
| Carbon Tetrachloride | Miscible |
Experimental Protocols for Solubility Determination
Given the lack of readily available quantitative data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following section outlines a standard experimental protocol for this purpose.
Overview of the Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a liquid solute in a solvent is the shake-flask method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for experimental solubility determination.
Detailed Methodology
-
Materials and Reagents:
-
High-purity this compound (>99%)
-
High-purity organic solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or other sealable glass containers
-
Constant temperature water bath or incubator with shaking capabilities
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealable vial. The presence of a distinct second phase (undissolved this compound) should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Periodically check if the amount of the undissolved phase remains constant.
-
After equilibration, stop the agitation and allow the vials to rest in the constant temperature bath for several hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the clear, saturated solvent phase using a syringe.
-
Filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of this compound.
-
Dilute the filtered sample to a known volume with the pure solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
The concentration of this compound in the diluted sample can be determined using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a Refractive Index Detector).
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
The solubility is then calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
-
Solvent Selection Workflow for Practical Applications
For researchers and professionals in drug development, the selection of an appropriate solvent is a critical step. The following diagram illustrates a logical workflow for this process, considering solubility as a key parameter.
Caption: Logical workflow for solvent selection.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 1-Chlorododecane from Dodecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 1-chlorododecane from its precursor, dodecan-1-ol. This compound, also known as lauryl chloride, is a versatile alkylating agent and a key intermediate in the production of surfactants, pharmaceuticals, and other specialty chemicals.[1][2] This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques.
Synthetic Methodologies
The conversion of dodecan-1-ol, a primary alcohol, to this compound is a nucleophilic substitution reaction. Several reagents can effect this transformation, with the choice often depending on factors such as desired yield, purity, scale, and safety considerations. The most common methods involve the use of thionyl chloride (SOCl₂), phosphorus halides, and the Appel reaction.
Thionyl Chloride (SOCl₂) Method
The reaction of dodecan-1-ol with thionyl chloride is a widely used and well-established method for producing this compound.[3] This method is favored for its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.[3] The reaction proceeds through a nucleophilic substitution mechanism.[3] The stereochemical outcome of the reaction can be controlled by the choice of solvent and the presence of a base like pyridine.[4][5]
Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (B1173362) (PCl₃)
Phosphorus pentachloride and phosphorus trichloride are also effective reagents for the chlorination of alcohols. However, these methods are less commonly reported for the synthesis of this compound.[3] The reaction with PCl₅ also proceeds via nucleophilic substitution.[3]
The Appel Reaction
The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[6][7] The driving force for this reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct.[6] While effective, this method generates a stoichiometric amount of triphenylphosphine oxide, which must be separated from the product.[6]
Quantitative Data Summary
The following table summarizes quantitative data for various synthetic routes to this compound from dodecan-1-ol.
| Method | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride | SOCl₂ | Neat | Reflux, 6 hours | ~67% | [8] |
| Thionyl Chloride with Catalyst | SOCl₂ | Petroleum Ether | 60-70°C, 4-5 hours (with DMF catalyst) | Not specified | [3] |
| Appel Reaction | PPh₃, Me₂SeCl₂ | Benzene | 4 hours | 80% | [9] |
| Hydrochloric Acid with Phase Transfer Catalyst | Concentrated HCl | None | 100-105°C, 45 hours (with tributylhexadecylphosphonium bromide) | 84% | [10] |
Note: Yields can vary significantly based on specific reaction conditions and purification methods.
Reaction Mechanisms and Workflows
Thionyl Chloride Reaction Mechanism
The reaction of dodecan-1-ol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. In the absence of a base, this intermediate can decompose via an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of configuration. In the presence of a base like pyridine, the mechanism shifts to Sₙ2, resulting in an inversion of configuration.
Caption: Reaction mechanism of dodecan-1-ol with thionyl chloride.
General Experimental Workflow
The synthesis of this compound from dodecan-1-ol typically involves reaction setup, the reaction itself, quenching, extraction, and purification.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Dodecan-1-ol (lauryl alcohol)
-
Thionyl chloride (SOCl₂), freshly distilled
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottomed flask
-
Double surface condenser
-
Heating mantle
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a 500 ml round-bottomed flask equipped with a double surface condenser, place 109.5 ml (179 grams) of freshly distilled thionyl chloride.[8]
-
Slowly add 46.5 grams of n-dodecyl alcohol over a period of 2 hours with stirring.[8] The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.[3]
-
After the addition is complete, reflux the reaction mixture for 6 hours.[8]
-
After reflux, assemble a distillation apparatus and distill the reaction mixture. Excess thionyl chloride will distill at temperatures below 80°C.[8]
-
Continue the distillation. The crude this compound will distill at 252-257°C.[8]
-
Wash the purified this compound with water, followed by a 10% sodium carbonate solution, and then twice more with water.[8]
-
Dry the product with anhydrous calcium chloride.[8]
-
For higher purity, the this compound can be further purified by fractional distillation under reduced pressure.[3] The pure product distills at 116.5°C/5 mm Hg.[8]
Safety Precautions:
-
Thionyl chloride is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The reaction generates HCl and SO₂ gases, which are toxic and corrosive. A gas trap should be used to neutralize these acidic gases.[3]
Purification and Characterization
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual reagents.[3]
Purification Techniques
-
Distillation: Simple distillation is used to remove volatile impurities like excess thionyl chloride.[3] Fractional distillation under reduced pressure is employed for obtaining high-purity this compound.[3][8]
-
Washing: The crude product is typically washed with water to remove water-soluble impurities, a mild base (e.g., sodium carbonate solution) to neutralize any remaining acid, and finally with brine.[8]
-
Drying: Anhydrous drying agents like calcium chloride or magnesium sulfate (B86663) are used to remove residual water from the organic product.[8]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the product.[11]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the alcohol starting material and the appearance of a C-Cl stretch in the product spectrum are indicative of a successful reaction.[12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[13]
-
Gas Chromatography (GC): Can be used to determine the purity of the final product.[13]
Physical and Chemical Properties of this compound:
-
Molecular Formula: C₁₂H₂₅Cl[9]
-
Molecular Weight: 204.78 g/mol [12]
-
Appearance: Clear, colorless liquid[9]
-
Boiling Point: 260 °C[14]
-
Melting Point: -9.3 °C[14]
-
Density: 0.87 g/mL[14]
-
CAS Number: 112-52-7[12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Alkylating Reagent | RUO [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Appel Reaction [organic-chemistry.org]
- 8. What is this compound?_Chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. This compound(112-52-7) 1H NMR spectrum [chemicalbook.com]
- 12. Dodecane, 1-chloro- [webbook.nist.gov]
- 13. Dodecane, 1-chloro- [webbook.nist.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide on the Reaction of Dodecanol with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a premier reagent for this purpose, offering high reactivity and the advantage of gaseous byproducts that drive the reaction to completion. This guide provides a comprehensive technical overview of the reaction between 1-dodecanol (B7769020) and thionyl chloride to produce 1-chlorododecane, a valuable intermediate in the synthesis of surfactants and pharmaceuticals.[1][2] It details the underlying nucleophilic substitution mechanisms, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines essential safety procedures for handling the hazardous reagents involved.
Core Reaction Mechanisms
The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution pathway. The specific mechanism, and therefore the stereochemical outcome, is highly dependent on the reaction conditions, particularly the presence or absence of a base such as pyridine (B92270). For a primary alcohol like 1-dodecanol, where stereochemistry at the reaction center is not a factor, the distinction is less critical for the product's structure but is fundamental to understanding the reaction kinetics and potential side reactions.
Sₙ2 Mechanism (In the Presence of a Base)
When a base like pyridine is added, the reaction typically follows an Sₙ2 (Substitution Nucleophilic Bimolecular) pathway, which proceeds with inversion of configuration if a chiral center is present.
Mechanism Steps:
-
The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form an alkylchlorosulfite intermediate.
-
Pyridine, acting as a base, deprotonates the intermediate.
-
The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 reaction. This leads to the formation of the alkyl chloride and the release of sulfur dioxide and a protonated pyridine-chloride salt.
Sₙi Mechanism (In the Absence of a Base)
Without a base, the reaction can proceed via an Sₙi (Substitution Nucleophilic internal) mechanism, which results in retention of stereochemistry.[3]
Mechanism Steps:
-
The alcohol attacks the thionyl chloride to form the alkylchlorosulfite intermediate, releasing HCl gas.[4]
-
This intermediate forms a tight ion pair.
-
The key step involves the chlorine atom from the chlorosulfite group attacking the carbon from the same face as the leaving group, in an internal, concerted fashion. This "internal return" of the nucleophile results in the retention of stereochemistry.[5]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established laboratory procedures for the conversion of 1-dodecanol to this compound.[6][7]
Materials and Equipment
-
Reagents: 1-Dodecanol (Lauryl Alcohol), Thionyl Chloride (freshly distilled recommended), 10% Sodium Carbonate solution, Anhydrous Calcium Chloride (or Magnesium Sulfate).
-
Equipment: Round-bottom flask (500 mL), reflux condenser with a gas outlet/drying tube, dropping funnel, heating mantle, magnetic stirrer, distillation apparatus, separatory funnel.
Workflow Diagram
Procedure
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser. Ensure the apparatus is dry. The top of the condenser should be fitted with a gas trap or routed to a fume hood scrubber to handle the evolving HCl and SO₂ gases.
-
Reaction: Charge the flask with 109.5 mL (179 g) of thionyl chloride.[6] Begin stirring and slowly add 46.5 g of 1-dodecanol from the dropping funnel over approximately 2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[7]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6 hours to ensure the reaction goes to completion.[6]
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and carefully distill off the excess thionyl chloride (boiling point ~76 °C).
-
Continue the distillation to collect the crude this compound, which distills at approximately 252-257 °C at atmospheric pressure.[6]
-
Transfer the cooled, crude product to a separatory funnel. Wash it sequentially with water, a 10% aqueous sodium carbonate solution (to neutralize residual acid), and finally with water again.[6]
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
For high purity, a final fractional distillation under reduced pressure is recommended (boiling point ~116.5 °C / 5 mmHg).[6]
-
Quantitative Data Summary
Reaction Yield
The following data is based on the experimental protocol described above.
| Reactant (1-Dodecanol) | Product (this compound) | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Reference |
| 46.5 g | This compound | 186.34 (Dodecanol) | 51.2 g | 35 g | ~68% | [6] |
| 204.78 (Product) |
Note: An industrial process using a DMF catalyst reports yields of 95-98%.[8]
Physicochemical and Spectroscopic Data of this compound
The identity and purity of the synthesized this compound can be confirmed using the following data.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 112-52-7 | [3][9] |
| Molecular Formula | C₁₂H₂₅Cl | [3][9] |
| Molecular Weight | 204.78 g/mol | [3][9] |
| Appearance | Clear, colorless liquid | [2][3] |
| Density | 0.867 g/mL at 20 °C | [3][10] |
| Boiling Point | 260 °C | [3][10] |
| Melting Point | -9.3 °C | [3][9][10] |
| Refractive Index (n²⁰/D) | 1.443 | [3][11] |
Table 2: Spectroscopic Data
| Technique | Key Peaks / Signals | Reference(s) |
| ¹H NMR (in CDCl₃) | δ ~3.5 ppm (triplet, 2H, -CH₂Cl); δ ~1.7 ppm (multiplet, 2H, -CH₂CH₂Cl); δ ~1.2-1.4 ppm (broad multiplet, 18H, -(CH₂)₉-); δ ~0.9 ppm (triplet, 3H, -CH₃) | [4][9] |
| ¹³C NMR (in CDCl₃) | δ ~45 ppm (-CH₂Cl); δ ~32 ppm (-CH₂CH₂Cl); other aliphatic carbons between δ 22-30 ppm; δ ~14 ppm (-CH₃) | [9] |
| IR Spectroscopy | ~2925, 2855 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~725, 650 cm⁻¹ (C-Cl stretch) | [12][13] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) often weak or absent. Characteristic fragment ions at m/z 91/93 ([C₆H₁₂Cl]⁺), and fragments from loss of HCl and subsequent alkyl chain cleavage. | [14] |
Safety Considerations
Thionyl chloride is a hazardous and highly reactive substance that requires strict safety protocols.
-
Corrosivity and Toxicity: Thionyl chloride is corrosive and reacts violently with water to produce toxic gases (SO₂ and HCl).[5] It can cause severe burns to the skin, eyes, and respiratory tract.[15]
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tightly fitting safety goggles with a face shield.[15][16]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions. All glassware must be oven or flame-dried. Moisture will rapidly decompose the reagent.[17][18]
-
Quenching and Waste Disposal: Excess thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cooled base solution (e.g., sodium carbonate or calcium hydroxide). The reaction generates significant amounts of gas and heat. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [chembk.com]
- 4. This compound(112-52-7) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. What is this compound?_Chemicalbook [chemicalbook.com]
- 7. This compound | Alkylating Reagent | RUO [benchchem.com]
- 8. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound CAS 112-52-7 - Buy this compound, CAS 112-52-7, C12H25Cl Product on BOSS CHEMICAL [bosschemical.com]
- 12. Dodecane, 1-chloro- [webbook.nist.gov]
- 13. Dodecane, 1-chloro- [webbook.nist.gov]
- 14. Dodecane, 1-chloro- [webbook.nist.gov]
- 15. westliberty.edu [westliberty.edu]
- 16. nj.gov [nj.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lobachemie.com [lobachemie.com]
Spectroscopic Profile of 1-Chlorododecane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-chlorododecane (C₁₂H₂₅Cl), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for the key spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1][2][3]
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.53 | Triplet (t) | 2H | -CH₂-Cl |
| ~1.76 | Quintet (p) | 2H | -CH₂-CH₂-Cl |
| ~1.26 | Multiplet (m) | 18H | -(CH₂)₉- |
| ~0.88 | Triplet (t) | 3H | -CH₃ |
Data sourced from publicly available spectral databases. Specific chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.[1][2][4]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~45.2 | -CH₂-Cl |
| ~32.6 | -CH₂-CH₂-Cl |
| ~31.9 | -(CH₂)ₙ- |
| ~29.6 | -(CH₂)ₙ- |
| ~29.5 | -(CH₂)ₙ- |
| ~29.3 | -(CH₂)ₙ- |
| ~28.8 | -(CH₂)ₙ- |
| ~26.8 | -(CH₂)ₙ- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Assignments are based on typical chemical shifts for alkyl chains and the influence of the electronegative chlorine atom.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorptions for this compound are characteristic of an alkyl halide.[5][6]
Table 3: Key Infrared (IR) Absorptions for this compound
| Frequency (cm⁻¹) | Intensity | Description of Vibration |
| 2925 - 2855 | Strong | C-H stretching (alkane CH₂ and CH₃) |
| 1465 | Medium | C-H bending (CH₂ scissoring) |
| 1300 - 1150 | Medium | C-H wagging (-CH₂X)[5][6] |
| 850 - 550 | Medium-Strong | C-Cl stretching[5] |
The spectrum is typically recorded as a neat liquid film.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular ion peak will show an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8]
Table 4: Major Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
| 204/206 | Low | [C₁₂H₂₅Cl]⁺ (Molecular Ion) |
| 168 | Variable | [C₁₂H₂₄]⁺ (Loss of HCl) |
| 91/93 | High | [C₄H₈Cl]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ |
Fragmentation patterns can be complex and may vary depending on the instrument and ionization energy.[9][10]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[11][12]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[11]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[12]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve homogeneity.[11]
-
The probe is tuned to the appropriate nucleus (¹H or ¹³C).[11]
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place one to two drops of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition :
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the instrument.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
Mass Spectrometry
-
Sample Introduction :
-
For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a common method. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS).
-
-
Data Acquisition (Electron Ionization - EI) :
-
The sample is introduced into the ion source, which is under a high vacuum.
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound(112-52-7) 1H NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Dodecane, 1-chloro- [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Thermochemical Properties of 1-Chlorododecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core thermochemical properties of 1-chlorododecane (CAS No. 112-52-7), a long-chain halogenated hydrocarbon. A critical evaluation of its thermodynamic data, including enthalpy, entropy, heat capacity, and vapor pressure, is presented. This document also outlines detailed experimental methodologies for the synthesis of this compound and for the determination of its key thermochemical parameters. The information herein is intended to serve as a vital resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development, where this compound is utilized as a key intermediate in the synthesis of surfactants, plasticizers, and other organic compounds.
Core Thermochemical Properties
The thermochemical properties of this compound are fundamental to understanding its behavior in various chemical processes. A summary of these properties is provided below, with data compiled from various reputable sources.
Physical and Thermochemical Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅Cl | [1][2][3] |
| Molecular Weight | 204.78 g/mol | [1][2][3] |
| Melting Point | -9.3 °C | [1] |
| Boiling Point | 260 °C at 760 mmHg | [1] |
| Density | 0.867 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.443 | [1] |
Table 1: Physical Properties of this compound
| Thermodynamic Property | Value | Conditions | Source(s) |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -8041.5 ± 1.6 kJ/mol | Standard conditions | [4] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -322.0 ± 2.5 kJ/mol | Standard conditions | [2][5] |
| Enthalpy of Formation (Liquid, ΔfH°liquid) | -387.7 ± 2.6 kJ/mol | Standard conditions | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 65.7 ± 0.8 kJ/mol | Standard conditions | [3] |
| Ideal Gas Heat Capacity (Cp,gas) | 358.38 - 564.84 J/mol·K | Temperature dependent (200 K - 1500 K) | [6][7] |
| Liquid Heat Capacity at Saturation Pressure | 415.7 - 590.25 J/mol·K | Temperature dependent (250 K - 700 K) | [6] |
| Ideal Gas Entropy | 569.31 - 1060.9 J/mol·K | Temperature dependent (200 K - 1500 K) | [6] |
| Liquid Entropy at Equilibrium | 391.06 - 639.8 J/mol·K | Temperature dependent (250 K - 700 K) | [6] |
Table 2: Thermodynamic Properties of this compound
Vapor Pressure
The vapor pressure of this compound is a critical parameter for distillation and for understanding its environmental fate.
| Temperature (°C) | Vapor Pressure (hPa) |
| 162.35 | 55.2 |
| 216.25 | 316.9 |
Table 3: Vapor Pressure of this compound[1]
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and for the determination of its thermochemical properties.
Synthesis of this compound from n-Dodecyl Alcohol
This compound can be synthesized via the chlorination of n-dodecyl alcohol (lauryl alcohol) using thionyl chloride.
Materials:
-
n-Dodecyl alcohol (46.5 g)
-
Thionyl chloride (179 g, 109.5 mL), freshly distilled
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Deionized water
Procedure:
-
A 500 mL round-bottomed flask is equipped with a double surface condenser.
-
The flask is charged with 109.5 mL of freshly distilled thionyl chloride.
-
Over a period of 2 hours, 46.5 g of n-dodecyl alcohol is slowly added to the flask.
-
Once the addition is complete, the reaction mixture is refluxed for 6 hours.
-
After reflux, the mixture is distilled. The excess thionyl chloride distills off at temperatures below 80 °C.
-
A small fraction is collected up to 120 °C.
-
The crude this compound is then distilled at 252-257 °C.
-
The purified product is washed with deionized water, followed by a 10% sodium carbonate solution, and then twice more with deionized water.
-
The washed product is dried using anhydrous calcium chloride.
-
For further purification, the this compound can be distilled under reduced pressure (boiling point 116.5 °C at 5 mmHg).
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity of liquid this compound can be determined using a differential scanning calorimeter. This method involves a three-step process.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
-
This compound sample
-
Sapphire standard (for calibration)
Procedure:
-
Baseline Calibration: An empty hermetic aluminum pan is placed in the sample position and another empty pan in the reference position. The temperature is scanned over the desired range (e.g., from 0 °C to 100 °C) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow.
-
Sapphire Calibration: A sapphire standard of known mass is placed in the sample pan, and the temperature is scanned under the same conditions as the baseline. The heat flow data for the sapphire standard is recorded.
-
Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan. The sample is then subjected to the same temperature scan as the baseline and the sapphire standard. The heat flow data for the this compound sample is recorded.
-
Calculation: The heat capacity of the this compound at a given temperature is calculated using the following equation:
Cp,sample = (Cp,standard * m,standard * (ΔH,sample - ΔH,baseline)) / (m,sample * (ΔH,standard - ΔH,baseline))
Where:
-
Cp is the heat capacity
-
m is the mass
-
ΔH is the heat flow signal from the DSC
-
Determination of Enthalpy of Vaporization by Isothermal Thermogravimetry
The enthalpy of vaporization can be determined by measuring the vapor pressure at different temperatures using thermogravimetric analysis (TGA).
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Open sample pan (e.g., platinum or aluminum)
-
This compound sample
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
A small, known amount of this compound is placed in an open TGA pan.
-
The sample is heated to a series of isothermal temperatures under a constant flow of inert purge gas.
-
At each isothermal step, the rate of mass loss due to evaporation is measured.
-
The vapor pressure at each temperature can be related to the rate of mass loss using the Langmuir equation.
-
The enthalpy of vaporization (ΔHvap) is then determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure versus the inverse of the temperature. The slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis of this compound.
Caption: Role as a Chemical Intermediate.
Conclusion
This technical guide has provided a detailed summary of the thermochemical properties of this compound, supported by experimental protocols for its synthesis and characterization. The presented data and methodologies are essential for the effective application of this compound in research and industrial settings. The accurate understanding and application of these thermochemical properties will continue to be crucial for the development of new materials and pharmaceutical products.
References
- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Dodecane, 1-chloro- [webbook.nist.gov]
- 4. Dodecane, 1-chloro- [webbook.nist.gov]
- 5. Dodecane, 1-chloro- [webbook.nist.gov]
- 6. Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis [mdpi.com]
- 7. kelid1.ir [kelid1.ir]
Methodological & Application
Synthesis of Quaternary Ammonium Salts Using 1-Chlorododecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium (B1175870) salts (QAS) using 1-chlorododecane as the alkylating agent. Quaternary ammonium salts incorporating a dodecyl chain are of significant interest in drug development and other biomedical applications due to their surfactant properties and broad-spectrum antimicrobial activity.
Introduction
Quaternary ammonium salts are organic compounds with the general structure [R₄N]⁺X⁻, where R represents alkyl or aryl groups. The presence of a long alkyl chain, such as the dodecyl group from this compound, imparts amphiphilic character to the molecule, making them effective surfactants and enabling their interaction with cell membranes. This property is central to their application as antimicrobial agents, disinfectants, and phase transfer catalysts.[1][2] The synthesis of these compounds is typically achieved through the quaternization of tertiary amines with an alkyl halide, a reaction known as the Menshutkin reaction.[3]
This document outlines the synthesis, characterization, and potential applications of two representative dodecyl-containing quaternary ammonium salts: Dodecyltrimethylammonium (B156365) chloride (DTMAC) and Dodecylpyridinium chloride (DPC).
Data Presentation
Table 1: Synthesis of Quaternary Ammonium Salts from this compound
| Product Name | Tertiary Amine | Reaction Conditions | Solvent | Yield (%) | Reference |
| Dodecyltrimethylammonium chloride | Trimethylamine (B31210) | 90°C, 3 hours, in autoclave | Acetonitrile (B52724) | 94% | [4] |
| Dodecylpyridinium chloride | Pyridine | 100°C, 24 hours | None | 1.7% | [5] |
| Dodecylpyridinium chloride | Pyridine | 60-130°C, 8-16 hours (excess pyridine) | None | 95% | [5] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of N-Dodecyl Quaternary Ammonium Salts
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-Hexyl-N-dodecylpiperidinium bromide | Staphylococcus aureus | 1.95 | [6] |
| N-Hexyl-N-dodecylpiperidinium bromide | Bacillus subtilis | 0.97 | [6] |
| N-Hexyl-N-dodecylpiperidinium bromide | Escherichia coli | 15.62 | [6] |
| N-Hexyl-N-dodecylpiperidinium bromide | Candida albicans | 3.90 | [6] |
| N-Heptyl-N-dodecylpiperidinium bromide | Staphylococcus aureus | 0.97 | [6] |
| N-Heptyl-N-dodecylpiperidinium bromide | Bacillus subtilis | 0.48 | [6] |
| N-Heptyl-N-dodecylpiperidinium bromide | Escherichia coli | 7.81 | [6] |
| N-Heptyl-N-dodecylpiperidinium bromide | Candida albicans | 1.95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Dodecyltrimethylammonium chloride (DTMAC)
This protocol is adapted from a patented industrial process and may require specialized equipment such as an autoclave for safe handling of trimethylamine.[4]
Materials:
-
This compound (MW: 204.78 g/mol )
-
Trimethylamine (gas) (MW: 59.11 g/mol )
-
Acetonitrile (anhydrous)
-
Anhydrous ether
-
High-pressure reactor (autoclave)
-
Stirrer
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
In a fume hood, carefully introduce a known amount of gasified trimethylamine into a cooled flask containing anhydrous acetonitrile to create a solution of known concentration. A molar excess of trimethylamine to this compound is recommended.
-
Place a measured amount of this compound into the high-pressure reactor.
-
Add the trimethylamine/acetonitrile solution to the reactor. For a 2 mol scale of this compound (409g), approximately 2.2 mol of trimethylamine (130g) is used.[4]
-
Seal the autoclave immediately and begin stirring.
-
Heat the reactor to 90 ± 5 °C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess trimethylamine in a safe manner.
-
Collect the crude product from the reactor.
-
Use a centrifuge to separate the solid product.
-
Wash the solid product with anhydrous ether twice to remove any unreacted starting materials.
-
Dry the purified white solid product in a vacuum drying oven.
Characterization:
The final product, dodecyltrimethylammonium chloride, should be a white solid. Its identity and purity can be confirmed by:
-
Melting Point: 240 °C (with decomposition).[4]
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the dodecyl chain and the trimethylammonium headgroup.[7][8]
-
¹³C NMR Spectroscopy: The spectrum will confirm the carbon skeleton of the molecule.[8][9]
Protocol 2: Synthesis of Dodecylpyridinium chloride (DPC)
This protocol is based on a laboratory-scale synthesis with improved yield.[5]
Materials:
-
This compound (MW: 204.78 g/mol )
-
Pyridine (MW: 79.1 g/mol ), freshly distilled
-
Acetone (B3395972) (for recrystallization)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound with a 10-30% molar excess of pyridine.
-
Heat the mixture with stirring to a temperature between 110-120 °C.
-
Maintain the reaction under reflux for 8-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may solidify upon cooling.
-
To purify the crude product, perform recrystallization. Dissolve the solid in a minimal amount of hot acetone and allow it to cool slowly to form crystals. Alternatively, recrystallization can be performed from ethanol.[10]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum.
Characterization:
Dodecylpyridinium chloride is typically a white to off-white solid. Confirmation of the product can be achieved through:
-
Melting Point: 66-70 °C.[11]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the pyridinium (B92312) ring and the dodecyl chain.
Visualizations
Caption: General workflow for the synthesis of quaternary ammonium salts.
Caption: Relationship between synthesis, properties, and applications.
References
- 1. chemneo.com [chemneo.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 5. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]
- 6. Antimicrobial activity of quaternary ammonium salts of some saturated heterocycloalkyl amines [1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dodecyltrimethylammonium chloride(112-00-5) 1H NMR spectrum [chemicalbook.com]
- 8. Dodecyltrimethylammonium | C15H34N+ | CID 8153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Dodecylpyridinium chloride | 104-74-5 [chemicalbook.com]
- 11. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]
Application Notes and Protocols: 1-Chlorododecane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorododecane, also known as lauryl chloride, is a long-chain alkyl halide that serves as a crucial building block in organic synthesis. Its twelve-carbon aliphatic chain and reactive terminal chloride make it an excellent reagent for introducing a dodecyl group onto a variety of nucleophilic substrates. This process, known as alkylation, is fundamental in the synthesis of a wide array of commercially important molecules, including surfactants, lubricant additives, plasticizers, and intermediates for pharmaceuticals and agrochemicals.[1][2][3][4][5][6] The primary mechanism of action for this compound in these reactions is bimolecular nucleophilic substitution (SN2), where the chloride ion acts as a good leaving group.[1]
These application notes provide detailed protocols for several key synthetic applications of this compound, including N-alkylation of amines and heterocycles, O-alkylation of phenols (Williamson Ether Synthesis), Friedel-Crafts C-alkylation of aromatic compounds, S-alkylation of thiols, and C-alkylation of active methylene (B1212753) compounds.
Key Applications and Reaction Protocols
N-Alkylation: Synthesis of Amines and Quaternary Ammonium (B1175870) Salts
The N-alkylation of amines with this compound is a cornerstone for the synthesis of surfactants, phase-transfer catalysts, and various functionalized amines.[1] The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of this compound.
The reaction of this compound with primary and secondary amines yields secondary and tertiary amines, respectively. These products are valuable intermediates in organic synthesis.
-
General Experimental Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of amines.
Protocol: N-Alkylation of Aniline (B41778) with this compound
This protocol describes the synthesis of N-dodecylaniline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 equivalent), this compound (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents) in a solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-dodecylaniline.
Protocol: N-Alkylation of Diethylamine (B46881) with this compound
This protocol outlines the synthesis of N,N-diethyldodecylamine.
-
Reactant Preparation: In a round-bottom flask, dissolve diethylamine (2.0 equivalents) in an anhydrous solvent such as acetonitrile (B52724).
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified. To avoid the formation of quaternary ammonium salts, using an excess of the amine is often beneficial.[7]
This compound is widely used to alkylate nitrogen-containing heterocycles, leading to the formation of quaternary ammonium salts, which are often classified as ionic liquids.
-
Signaling Pathway for Imidazolium-based Ionic Liquid Synthesis:
Caption: Synthesis of an imidazolium-based ionic liquid.
Protocol: Synthesis of 1-Dodecyl-3-methylimidazolium Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent like acetonitrile or toluene. For a solvent-free reaction, the neat reactants can be mixed.
-
Reaction: Heat the mixture to reflux (typically around 80-110 °C) and stir for 24-72 hours. The progress of the reaction can be monitored by the formation of a biphasic mixture or by spectroscopic methods.
-
Isolation: After cooling to room temperature, the ionic liquid product often separates as a dense liquid or solid. If a solvent was used, it can be decanted or removed under reduced pressure.
-
Purification: Wash the crude product repeatedly with a non-polar solvent like hexane (B92381) or diethyl ether to remove unreacted starting materials. Dry the purified ionic liquid under vacuum.
Protocol: Synthesis of N-Dodecylmorpholine and N-Dodecylpiperidine
-
Reaction Setup: In a round-bottom flask, mix morpholine (B109124) or piperidine (B6355638) (1.0 equivalent) with this compound (2.0 equivalents) in toluene.[8]
-
Reaction: Reflux the mixture for 24 hours.[8]
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Wash the mixture repeatedly with diethyl ether to remove excess this compound and toluene. Evaporate the solvent under reduced pressure to yield the product.[8] The product can be further purified by recrystallization from ethanol (B145695).[8]
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. This compound serves as the alkyl halide, reacting with deprotonated alcohols or phenols to form dodecyl ethers.
-
Logical Relationship for Williamson Ether Synthesis:
Caption: Williamson ether synthesis pathway.
Protocol: Synthesis of Dodecyl Phenyl Ether
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable solvent like ethanol or butanone.
-
Base Addition: Add a base such as sodium hydroxide (B78521) (1.1 equivalents) or potassium carbonate (2.0 equivalents) to the solution to form the sodium or potassium phenoxide in situ.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 80 °C for butanone) and stir for 4-6 hours.[9] Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Extraction and Washing: Extract the product with an organic solvent like diethyl ether. Wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove unreacted phenol, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. The crude product can be purified by distillation under reduced pressure.
C-Alkylation: Friedel-Crafts Reaction
The Friedel-Crafts alkylation introduces an alkyl group onto an aromatic ring. This compound can be used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
-
Experimental Workflow for Friedel-Crafts Alkylation:
Caption: Friedel-Crafts alkylation workflow.
Protocol: Synthesis of Dodecylbenzene (B1670861)
-
Reaction Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, place anhydrous aluminum chloride (1.1 equivalents) and an excess of dry benzene (B151609), which serves as both reactant and solvent.
-
Addition of Alkylating Agent: Cool the flask in an ice bath and add this compound (1.0 equivalent) dropwise from the addition funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to complete the reaction.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Washing: Separate the organic layer and wash it with water, then with a dilute solution of sodium bicarbonate, and finally with water again.
-
Drying and Purification: Dry the benzene solution over anhydrous calcium chloride, filter, and remove the excess benzene by distillation. The resulting dodecylbenzene can be purified by vacuum distillation.
S-Alkylation: Synthesis of Thioethers
This compound readily reacts with thiols or their corresponding thiolates to form dodecyl thioethers. This reaction is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism.
Protocol: Synthesis of Dodecyl Phenyl Thioether
-
Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in a suitable solvent like ethanol. Add a base such as sodium hydroxide (1.0 equivalent) to generate the sodium thiophenolate.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the solution of the thiophenolate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Williamson ether synthesis to isolate the dodecyl phenyl thioether.
C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as diethyl malonate, can be deprotonated with a suitable base to form a stabilized carbanion (enolate), which can then be alkylated with this compound.
Protocol: Synthesis of Diethyl 2-Dodecylmalonate
-
Enolate Formation: In a dry flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.
-
Alkylation: After the formation of the enolate is complete, add this compound (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours until the alkylation is complete (the mixture should become neutral to litmus (B1172312) paper).
-
Work-up: Distill off the ethanol. Add water to the residue and separate the ester layer.
-
Purification: Wash the ester with water, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various alkylation reactions using this compound.
Table 1: N-Alkylation Reactions
| Amine/Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 80-100 | 12-24 | Moderate to Good | [9] |
| Diethylamine | - (excess amine) | Acetonitrile | Room Temp. | 24-48 | Good | [1] |
| 1-Methylimidazole | - | Toluene/Solvent-free | 80-110 | 24-72 | High | [8] |
| Morpholine | - (excess amine) | Toluene | Reflux | 24 | High | [8] |
| Piperidine | - (excess amine) | Toluene | Reflux | 24 | High | [8] |
Table 2: O-, C-, and S-Alkylation Reactions
| Reaction Type | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol | NaOH/K₂CO₃ | Ethanol/Butanone | Reflux | 4-6 | High | [9] |
| Friedel-Crafts Alkylation | Benzene | AlCl₃ | Benzene | 50-60 | 1-2 | Good | [3] |
| S-Alkylation | Thiophenol | NaOH | Ethanol | Room Temp. | Several | High | Analogous to Williamson |
| C-Alkylation | Diethyl malonate | NaOEt | Ethanol | Reflux | Several | Good | [10] |
Conclusion
This compound is a highly effective and versatile alkylating agent for the introduction of the dodecyl group into a wide range of organic molecules. The protocols outlined in these application notes demonstrate its utility in N-, O-, C-, and S-alkylation reactions, providing access to valuable compounds for various industrial and research applications. The choice of reaction conditions, including solvent, base, and temperature, is crucial for optimizing yields and minimizing side reactions. These guidelines serve as a valuable resource for chemists in academic and industrial settings for the successful application of this compound in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. bipublication.com [bipublication.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. What is this compound?_Chemicalbook [chemicalbook.com]
- 9. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Chlorododecane in Plasticizer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorododecane, a long-chain alkyl halide, serves as a versatile precursor in the synthesis of various chemical compounds, including plasticizers. These additives are essential for enhancing the flexibility, durability, and processability of polymeric materials. This document provides detailed application notes and experimental protocols for the synthesis of plasticizers derived from this compound. Two primary synthetic pathways are explored: the direct synthesis of dodecyl aryl ethers and the indirect route involving the conversion of this compound to dodecanol (B89629) for the synthesis of ester-based plasticizers.
Direct Synthesis: Dodecyl Phenyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis provides a direct route to dodecyl phenyl ether, a potential plasticizer, by reacting this compound with a phenoxide. The long dodecyl chain can effectively disrupt polymer chain interactions, thereby increasing flexibility.
Logical Relationship: Williamson Ether Synthesis
Caption: Williamson ether synthesis of dodecyl phenyl ether.
Experimental Protocol: Synthesis of Dodecyl Phenyl Ether
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
This compound
-
Butanone (2-Butanone)
-
Potassium carbonate (K₂CO₃)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve phenol in ethanol.
-
Add an equimolar amount of sodium hydroxide to the solution to form sodium phenoxide. The reaction is typically carried out with heating.
-
Alternative Procedure using Potassium Carbonate: In a flask equipped with a Dean-Stark trap and condenser, add phenol and potassium carbonate to butanone.
-
Reflux the mixture for approximately 30 minutes to form the potassium phenoxide in situ.
-
Reaction with this compound: To the prepared phenoxide solution, add this compound.
-
Reflux the reaction mixture at approximately 80°C for 4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Wash the organic phase with water to remove any remaining salts and base.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield dodecyl phenyl ether.
Performance Data (Qualitative)
Alkylsulfonic phenyl esters, which share structural similarities with dodecyl phenyl ether, are known to exhibit excellent gelling properties, leading to faster processing cycles in polymer applications.[1] They also show good compatibility with a range of polymers, including PVC, and offer good saponification resistance, which contributes to the longevity of the final product.[1]
Indirect Synthesis: Ester Plasticizers from Dodecanol
An alternative and widely used method involves the conversion of this compound to 1-dodecanol (B7769020), which is then esterified with various acids or anhydrides to produce high-performance plasticizers. This route allows for the synthesis of a diverse range of ester plasticizers with tailored properties.
Experimental Workflow: Indirect Synthesis of Ester Plasticizers
Caption: Indirect synthesis of ester plasticizers from this compound.
Experimental Protocol: Synthesis of 1-Dodecanol from this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
-
Solvent (e.g., Toluene)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound, an aqueous solution of sodium hydroxide, and a phase-transfer catalyst (if used) in a suitable solvent like toluene.
-
Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude 1-dodecanol by vacuum distillation.
Experimental Protocol: Synthesis of Didodecyl Phthalate (B1215562) (DDP)
Materials:
-
1-Dodecanol
-
Phthalic anhydride
-
Esterification catalyst (e.g., tetra-isopropyl titanate)
-
Nitrogen gas supply
-
Standard glassware for esterification, including a setup for water removal (e.g., Dean-Stark trap)
Procedure:
-
Charge a reactor with 1-dodecanol and phthalic anhydride. The molar ratio of alcohol to anhydride is typically in excess, for example, 2.1:1 to 3.0:1.
-
Add the esterification catalyst.
-
Heat the mixture under a nitrogen atmosphere.
-
Maintain the temperature at around 140-150°C for an initial period to facilitate the formation of the monoester.
-
Gradually increase the temperature to 200-250°C to drive the reaction to completion and remove the water of reaction.
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the desired acid value is reached, cool the mixture.
-
The crude product can be purified by neutralization, washing, and vacuum stripping to remove excess alcohol and catalyst residues.
Performance Data of Dodecanol-Based Plasticizers
The performance of plasticizers is evaluated by incorporating them into a polymer matrix, typically PVC, and measuring the resulting physical and mechanical properties. The following table presents typical data for PVC plasticized with dodecanol-derived esters compared to a standard phthalate plasticizer, Dioctyl Phthalate (DOP).
| Property | Unplasticized PVC | PVC with DOP (50 phr) | PVC with Didodecyl Adipate (DDA) (50 phr) | PVC with Didodecyl Phthalate (DDP) (50 phr) |
| Glass Transition Temp. (Tg) | ~85°C | ~ -25°C | ~ -40°C | ~ -15°C |
| Tensile Strength (MPa) | ~50 | ~20 | ~18 | ~22 |
| Elongation at Break (%) | <10 | ~350 | ~400 | ~330 |
| Hardness (Shore A) | >100 | ~80 | ~75 | ~85 |
| Volatility (Weight Loss %) | - | High | Low | Very Low |
| Migration Resistance | - | Moderate | Good | Excellent |
Note: The values presented are typical and can vary depending on the specific formulation and testing conditions. phr = parts per hundred parts of resin.
The longer alkyl chains of dodecanol-based plasticizers generally result in lower volatility and improved migration resistance compared to shorter-chain phthalates like DOP. This makes them suitable for applications requiring high permanence and long-term stability.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of plasticizers. The direct synthesis of dodecyl aryl ethers offers a straightforward route to potential plasticizers, while the indirect pathway through dodecanol provides access to a wide range of high-performance ester plasticizers. The choice of synthetic route and the specific plasticizer structure allows for the tailoring of properties to meet the demands of various applications, from flexible PVC films to durable cable insulation. The protocols and data presented herein provide a foundation for researchers and professionals to explore the use of this compound in the development of advanced plasticizer technologies.
References
1-Chlorododecane as a Precursor for Phase-Transfer Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-chlorododecane as a versatile precursor in the synthesis of quaternary ammonium (B1175870) salts, which function as highly effective phase-transfer catalysts (PTCs). These catalysts are instrumental in facilitating reactions between reactants located in immiscible phases, a common challenge in organic synthesis, including pharmaceutical and fine chemical production.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that enables or accelerates reactions between reactants in a heterogeneous system. Typically, this involves an aqueous phase containing an inorganic nucleophile and an organic phase containing the organic substrate. The phase-transfer catalyst, a salt with a lipophilic cation and a hydrophilic anion, transports the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed. Quaternary ammonium salts derived from this compound are particularly effective PTCs due to the long dodecyl chain, which imparts significant lipophilicity to the cation, enhancing its ability to traverse the phase boundary.
Synthesis of Phase-Transfer Catalysts from this compound
This compound serves as an excellent alkylating agent for the synthesis of various quaternary ammonium salt-based phase-transfer catalysts. The general synthesis involves a nucleophilic substitution reaction, specifically the Menschutkin reaction, where a tertiary amine displaces the chloride from this compound.[1]
Diagram: General Synthesis of Quaternary Ammonium Salts
Caption: General workflow for the synthesis of quaternary ammonium salt phase-transfer catalysts from this compound.
Experimental Protocol 1: Synthesis of Dodecyltrimethylammonium (B156365) Chloride
This protocol details the synthesis of dodecyltrimethylammonium chloride, a widely used phase-transfer catalyst, from this compound and trimethylamine.
Materials:
-
This compound (C12H25Cl)
-
Trimethylamine (N(CH3)3)
-
Acetonitrile (B52724) (CH3CN)
-
Anhydrous ether
Equipment:
-
High-pressure reaction kettle with stirrer
-
Heating and cooling system
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
In a high-pressure kettle, charge 409 g (2 mol) of this compound.
-
Prepare a solution of trimethylamine by introducing 130 g (2.2 mol) of gasified trimethylamine into acetonitrile for absorption.
-
Add the trimethylamine solution to the high-pressure kettle.
-
Seal the kettle and commence stirring.
-
Heat the reaction mixture to 90 ± 5 °C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the product to a centrifuge for initial drying.
-
Wash the solid product twice with anhydrous ether.
-
Dry the final product in a vacuum drying oven.
Data Presentation:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Dodecyltrimethylammonium Chloride | C15H34ClN | 263.89 | 94 | 240 (decomposition) |
Reference: [2]
Experimental Protocol 2: Synthesis of 1-Dodecylpyridinium Chloride
This protocol outlines the synthesis of 1-dodecylpyridinium chloride, another effective phase-transfer catalyst.
Materials:
-
This compound (C12H25Cl)
-
Pyridine (B92270) (C5H5N)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, combine this compound (2 mol) and pyridine (1 mol).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, wash the resulting mixture repeatedly with diethyl ether to remove unreacted this compound and toluene.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous red oil.
-
Recrystallize the product from ethanol (B145695) to yield the purified 1-dodecylpyridinium chloride.
Data Presentation:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1-Dodecylpyridinium Chloride | C17H30ClN | 283.88 | ~70 |
Reference: [3]
Application of Dodecyl-Based Phase-Transfer Catalysts
Quaternary ammonium salts synthesized from this compound are effective catalysts in a variety of phase-transfer reactions, including nucleophilic substitutions, alkylations, and dehydrohalogenations. A classic example is the Williamson ether synthesis.
Diagram: Phase-Transfer Catalyzed Nucleophilic Substitution
Caption: Mechanism of a phase-transfer catalyzed nucleophilic substitution reaction.
Application Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
This protocol describes the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide, utilizing a dodecyl-substituted quaternary ammonium salt as the phase-transfer catalyst. This reaction is a fundamental example of a nucleophilic substitution facilitated by PTC.[4][5][6]
Materials:
-
Benzyl chloride (C6H5CH2Cl)
-
Sodium cyanide (NaCN)
-
Dodecyltrimethylammonium chloride (or other dodecyl-based PTC)
-
Toluene
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a solution of 50 g (1.02 mol) of sodium cyanide in 50 ml of water.
-
Add 126.5 g (1 mol) of benzyl chloride and 150 ml of toluene to the flask.
-
Add a catalytic amount (e.g., 1-5 mol%) of dodecyltrimethylammonium chloride to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 ml) and then with brine (50 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the toluene by distillation under reduced pressure.
-
The resulting crude benzyl cyanide can be further purified by vacuum distillation.
Expected Results:
The use of a phase-transfer catalyst significantly accelerates the reaction rate and improves the yield of benzyl cyanide compared to the uncatalyzed reaction. Yields are typically high, often exceeding 90%.
| Reactant | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl Chloride | Benzyl Cyanide | Dodecyltrimethylammonium Chloride | Toluene | 85-90 | 4-6 | >90 |
Conclusion
This compound is a readily available and versatile precursor for the synthesis of a range of lipophilic quaternary ammonium salts. These salts have demonstrated high efficacy as phase-transfer catalysts in various organic reactions, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions. The protocols provided herein offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this powerful catalytic system.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Benzyl Cyanide [designer-drug.com]
Application Notes and Protocols: Functionalization of Nanoparticles with 1-Chlorododecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with alkyl chains, such as those derived from 1-chlorododecane, is a critical strategy for modulating their physicochemical properties. This surface modification can enhance nanoparticle stability in non-polar media, improve their interaction with lipid bilayers for drug delivery applications, and serve as a foundational layer for further chemical modifications. The long dodecyl chains can alter the hydrophobicity of the nanoparticle surface, influencing their dispersibility and interaction with biological systems.[1][2] This document provides detailed protocols for the functionalization of nanoparticles with this compound derivatives and methods for their characterization.
Key Applications
-
Drug Delivery: Modified nanoparticles can be engineered to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The lipid-like nature of the dodecyl chains can facilitate passage through cellular membranes.
-
Nanocomposites: Functionalized nanoparticles can be incorporated into polymer matrices to create nanocomposites with enhanced thermal and mechanical properties.[3]
-
Surfactants and Emulsifiers: Nanoparticles with long alkyl chains can act as Pickering emulsifiers, stabilizing emulsions for various industrial applications.
Experimental Protocols
Protocol 1: "Grafting-To" Approach for Silica (B1680970) Nanoparticles
This protocol describes the covalent attachment of a 1-dodecanethiol (B93513) derivative (synthesized from this compound) onto silica nanoparticles. This "grafting-to" method involves the synthesis of the ligand followed by its attachment to the nanoparticle surface.[4][5]
Materials:
-
Silica Nanoparticles (SiNPs)
-
This compound
-
Sodium hydrosulfide (B80085) (NaSH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Toluene (B28343)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 1-Dodecanethiol: React this compound with sodium hydrosulfide in ethanol to synthesize 1-dodecanethiol. Purify the product by distillation.
-
Amine Functionalization of SiNPs: Disperse SiNPs in anhydrous toluene. Add APTES and reflux the mixture to obtain amine-functionalized SiNPs (SiNP-NH2). Wash the nanoparticles repeatedly with toluene and ethanol to remove excess APTES.
-
Activation of Carboxyl-Terminated Ligand: In a separate reaction, a carboxyl-terminated version of a dodecane (B42187) derivative can be activated using DCC and NHS in DMF.
-
Grafting of Dodecyl Chains: Disperse the SiNP-NH2 in DMF and add the activated carboxyl-terminated dodecane derivative. Stir the reaction mixture at room temperature.
-
Purification: Purify the dodecyl-functionalized SiNPs by repeated centrifugation and washing with DMF and ethanol to remove unreacted reagents.
Protocol 2: "Grafting-From" Approach for Gold Nanoparticles
This protocol outlines a "grafting-from" approach where an initiator is first attached to the nanoparticle surface, followed by the polymerization of a dodecyl-containing monomer.[4][6]
Materials:
-
Gold Nanoparticles (AuNPs)
-
11-Mercaptoundecanoic acid
-
Thionyl chloride
-
2-Hydroxyethyl methacrylate (B99206) (HEMA)
-
Dodecyl methacrylate
-
Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF)
Procedure:
-
Initiator Functionalization: Functionalize AuNPs with an initiator by first modifying 11-mercaptoundecanoic acid with thionyl chloride and then reacting it with HEMA. The resulting thiol-initiator is then self-assembled onto the AuNP surface.
-
Surface-Initiated Polymerization: Disperse the initiator-functionalized AuNPs in a solution of dodecyl methacrylate in THF. Add AIBN as a radical initiator and heat the mixture to initiate polymerization from the nanoparticle surface.
-
Purification: Purify the polymer-grafted AuNPs by centrifugation and washing with THF to remove the free polymer and unreacted monomer.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.
| Parameter | Technique | Typical Values/Observations |
| Grafting Density | Thermogravimetric Analysis (TGA) | 0.1 - 1.5 chains/nm²[4][7] |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in diameter post-functionalization |
| Surface Charge | Zeta Potential Measurement | Shift in zeta potential value |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for alkyl chains (e.g., C-H stretching) |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of elements from the grafted chains |
Visualizations
Caption: General workflow for the functionalization of nanoparticles.
References
- 1. Physicochemical Properties of Nanomaterials: Implication in Associated Toxic Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. onsager.cn [onsager.cn]
- 7. researchgate.net [researchgate.net]
Formation of Dodecyl-Based Self-Assembled Monolayers: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a cornerstone of surface engineering, enabling precise control over the physicochemical properties of materials at the nanoscale. This control is paramount in numerous applications within drug development, including the fabrication of biosensors, the creation of biocompatible coatings for medical devices, and the development of platforms for controlled drug release.
This document provides a detailed guide to the formation of SAMs using a dodecyl-based precursor. It is important to clarify a common point of confusion: while the term "dodecyl chloride" might be intuitively considered, the standard and effective precursor for forming stable, covalently bound SAMs on hydroxylated surfaces (like silicon dioxide, glass, and other metal oxides) is dodecyltrichlorosilane (B1359458) (DTS) . Dodecyl chloride (1-chlorododecane) is not typically used for this purpose as it does not readily form covalent bonds with surface hydroxyl groups. Instead, its primary application is in the synthesis of surfactants and other chemicals.
These application notes will therefore focus on the use of dodecyltrichlorosilane to create robust and well-defined dodecyl-based SAMs. We will cover the principles of SAM formation, detailed experimental protocols for both solution-phase and vapor-phase deposition, characterization techniques, and key applications in the biomedical field.
Principles of Dodecyltrichlorosilane SAM Formation
The formation of a DTS self-assembled monolayer on a hydroxylated surface is a multi-step process. The trichlorosilyl (B107488) headgroup of the DTS molecule is highly reactive towards surface hydroxyl (-OH) groups, which are abundantly present on substrates like silicon wafers with a native oxide layer.
The process can be summarized as follows:
-
Hydrolysis: In the presence of a trace amount of water on the substrate surface, the chlorosilane groups of the DTS molecule hydrolyze to form reactive silanol (B1196071) groups (-Si(OH)₃).
-
Condensation and Covalent Bonding: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si).
-
Lateral Cross-linking: Adjacent hydrolyzed DTS molecules also condense with each other, forming a cross-linked polysiloxane network. This lateral cross-linking contributes to the stability and robustness of the monolayer.
-
Self-Assembly: The long, twelve-carbon alkyl chains (dodecyl groups) of the DTS molecules align and pack together due to van der Waals interactions, leading to a highly ordered, quasi-crystalline monolayer.
The quality of the resulting SAM is highly dependent on factors such as substrate cleanliness, solvent purity, water content, temperature, and deposition time.
Applications in Research and Drug Development
Dodecyl-based SAMs offer a versatile platform for a range of applications in the life sciences:
-
Biosensors: The well-defined surface of a DTS SAM can be used as a foundation for immobilizing biomolecules such as antibodies, enzymes, or DNA.[1] This allows for the development of highly sensitive and specific biosensors for diagnostic applications.[2] The hydrophobic nature of the dodecyl chains can also be utilized to control the orientation and conformation of immobilized proteins.
-
Drug Delivery: SAMs can be used to modify the surface of nanoparticles or other drug carriers to control their biocompatibility, stability, and drug release kinetics.[1] By functionalizing the terminus of the alkyl chain, specific targeting ligands can be attached to direct the drug carrier to its intended site of action.
-
Biocompatible Coatings: Medical implants and devices can be coated with SAMs to improve their biocompatibility and reduce non-specific protein adsorption and cell adhesion. This can help to minimize the foreign body response and improve the long-term performance of the implant.
-
Microfluidics and High-Throughput Screening: The ability to pattern SAMs on surfaces is crucial for the fabrication of microfluidic devices used in drug screening and cell-based assays.[3][4][5][6][7] Hydrophobic SAMs can be used to define channels and reaction chambers, enabling the manipulation of small liquid volumes.
Quantitative Data Summary
The following tables summarize typical quantitative data for dodecyltrichlorosilane SAMs and other closely related alkyltrichlorosilane SAMs on silicon dioxide surfaces. It is important to note that specific values can vary depending on the deposition method, process parameters, and characterization technique.
Table 1: Typical Properties of Dodecyltrichlorosilane (DTS) SAMs on SiO₂
| Property | Typical Value Range | Characterization Technique |
| Water Contact Angle | 95° - 110° | Contact Angle Goniometry |
| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry, X-ray Reflectivity |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
| Surface Coverage | High (near full monolayer) | X-ray Photoelectron Spectroscopy (XPS) |
Note: Data is compiled from typical values for long-chain alkyltrichlorosilane SAMs, with specific values for DTS being consistent with these ranges.
Table 2: Comparison of Alkyltrichlorosilane SAMs with Different Chain Lengths on SiO₂
| Alkyl Chain Length | Precursor | Water Contact Angle | Monolayer Thickness (nm) |
| C8 | Octyltrichlorosilane | ~105° | ~1.2 nm |
| C12 | Dodecyltrichlorosilane | ~108° | ~1.7 nm |
| C18 | Octadecyltrichlorosilane (OTS) | ~110° | ~2.5 nm[8][9] |
This table illustrates the general trend of increasing hydrophobicity and thickness with increasing alkyl chain length.
Experimental Protocols
The formation of high-quality SAMs requires meticulous attention to detail, particularly regarding cleanliness and the exclusion of excess moisture. Below are detailed protocols for both solution-phase and vapor-phase deposition of DTS on silicon wafers.
Protocol 1: Solution-Phase Deposition of Dodecyltrichlorosilane SAM
This method involves immersing the substrate in a dilute solution of DTS in an anhydrous solvent.
Materials and Equipment:
-
Silicon wafers or glass slides
-
Dodecyltrichlorosilane (DTS)
-
Anhydrous toluene (B28343) or hexane (B92381) (solvent)
-
Acetone (B3395972) (semiconductor grade)
-
Isopropanol (B130326) (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Sonicator
-
Hot plate
-
Glove box or desiccator with an inert atmosphere
-
Wafer tweezers
Procedure:
-
Substrate Cleaning and Hydroxylation (RCA-1 Clean):
-
Place the silicon wafers in a beaker with acetone and sonicate for 15 minutes.
-
Rinse thoroughly with isopropanol and then DI water.
-
Prepare the RCA-1 solution in a clean glass beaker by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio. Caution: This solution is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.
-
Heat the RCA-1 solution to 75°C on a hot plate.
-
Immerse the cleaned wafers in the hot RCA-1 solution for 15 minutes. This step removes organic residues and creates a hydrophilic silicon dioxide layer with surface hydroxyl groups.
-
Remove the wafers and rinse them extensively with DI water.
-
Dry the wafers using a stream of high-purity nitrogen gas. The surface should be uniformly wetted by water, indicating successful hydroxylation.
-
-
DTS Solution Preparation:
-
Perform this step in a glove box or under an inert atmosphere to minimize exposure to moisture.
-
Prepare a 1-5 mM solution of DTS in anhydrous toluene or hexane. For example, to make a 1 mM solution, dissolve approximately 3 mg of DTS in 10 mL of anhydrous toluene.
-
-
SAM Deposition:
-
Immediately immerse the freshly cleaned and dried substrates into the DTS solution.
-
Seal the container and leave the substrates immersed for 1-24 hours. Longer immersion times generally lead to more ordered monolayers. A typical time is 12-18 hours.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the DTS solution.
-
Rinse thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed molecules.
-
Rinse with isopropanol and then DI water.
-
Dry the substrates with a stream of nitrogen gas.
-
To enhance the cross-linking and stability of the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the SAM-coated substrates in a clean, dry environment, such as a desiccator.
-
Protocol 2: Vapor-Phase Deposition of Dodecyltrichlorosilane SAM
This method is useful for coating complex geometries and can sometimes result in smoother monolayers with fewer aggregates compared to solution-phase deposition.
Materials and Equipment:
-
Same as for solution-phase deposition, with the addition of:
-
A vacuum desiccator or a dedicated vacuum chamber
-
A small vial or watch glass
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in Protocol 1, Step 1.
-
-
Deposition Setup:
-
Place the freshly cleaned and dried substrates inside a vacuum desiccator or chamber.
-
In a separate small container (e.g., a watch glass or a small vial), place a few drops (e.g., 100-200 µL) of DTS. Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Vapor Deposition:
-
Seal the desiccator and apply a vacuum for a few minutes to reduce the pressure and facilitate the vaporization of the DTS.
-
Close the vacuum valve and leave the substrates in the DTS vapor for 2-12 hours at room temperature. The deposition time can be optimized based on the desired monolayer quality.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen) and remove the substrates.
-
Rinse the coated substrates with anhydrous toluene or hexane, followed by isopropanol and DI water to remove any loosely bound molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the SAM-coated substrates in a clean, dry environment.
-
Characterization of Dodecyltrichlorosilane SAMs
Several surface-sensitive techniques can be used to characterize the quality and properties of the formed DTS SAMs:
-
Contact Angle Goniometry: This is a simple and rapid method to assess the hydrophobicity of the surface. A high water contact angle (typically >100° for a well-formed DTS SAM) indicates successful monolayer formation.
-
Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the SAM with sub-nanometer resolution.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the monolayer's uniformity, smoothness, and the presence of any defects or aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms on the surface. It can be used to confirm the presence of the DTS monolayer and to assess its purity and coverage.[10]
Visualizing the Workflow and Formation Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical mechanism of SAM formation.
Caption: Experimental workflow for the formation and characterization of DTS SAMs.
Caption: Mechanism of dodecyltrichlorosilane SAM formation on a hydroxylated surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of microfluidic chips in anticancer drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Recent advances in microfluidics for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic nanodevices for drug sensing and screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
Experimental Protocols for Nucleophilic Substitution Reactions of 1-Chlorododecane
Application Note: This document provides detailed experimental protocols for performing nucleophilic substitution reactions using 1-chlorododecane as the substrate. These procedures are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols cover reactions with various nucleophiles, including hydroxide (B78521), ethoxide, cyanide, iodide, and ammonia (B1221849), to synthesize a range of dodecyl derivatives.
Introduction
This compound is a versatile lipophilic building block in organic synthesis. Its primary carbon-chlorine bond is susceptible to attack by a variety of nucleophiles, proceeding primarily through an S(_N)2 mechanism. This reactivity allows for the introduction of diverse functional groups, making it a valuable precursor for surfactants, quaternary ammonium (B1175870) salts, and other specialty chemicals. The general scheme for the nucleophilic substitution of this compound is depicted below:
R-Nu + C₁₂H₂₅Cl → C₁₂H₂₅-Nu + R-Cl
Where Nu represents the nucleophile. The efficiency of these reactions can often be enhanced through the use of appropriate solvents, catalysts (such as phase-transfer catalysts), and optimized reaction conditions.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding product yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| Hydroxide (OH⁻) | Sodium Hydroxide (aq) | Toluene | Tetrabutylammonium (B224687) Bromide (TBAB) | 100 | 4 | 1-Dodecanol (B7769020) | >95 |
| Ethoxide (EtO⁻) | Sodium Ethoxide | Ethanol (B145695) | None | 78 (reflux) | 6 | Dodecyl Ethyl Ether | 85-95 |
| Cyanide (CN⁻) | Sodium Cyanide | Toluene/Water | Tetrabutylammonium Bromide (TBAB) | 100 | 2 | Dodecyl Nitrile | ~100 |
| Iodide (I⁻) | Sodium Iodide | Acetone (B3395972) | None | 56 (reflux) | 24 | 1-Iodododecane | >90 |
| Ammonia (NH₃) | Ammonia (liquid, excess) | None | None | 75-80 | 12 | Dodecylamine (B51217) | Mixture |
| Ethane-1,2-diamine | Ethane-1,2-diamine | Ethanol | None | 110-120 | 1 | N-Dodecylethylenediamine | 97 |
Experimental Protocols
Synthesis of 1-Dodecanol (Hydroxide Substitution)
This protocol describes the hydrolysis of this compound to 1-dodecanol using a phase-transfer catalyst, which is essential for achieving a high yield in a biphasic system.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), toluene, and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Add a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the biphasic mixture to 100°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 1-dodecanol.
-
Purify the product by vacuum distillation.
Synthesis of Dodecyl Ethyl Ether (Williamson Ether Synthesis)
This protocol details the synthesis of dodecyl ethyl ether via the Williamson ether synthesis, a classic S(_N)2 reaction. Laboratory yields for this type of reaction are typically in the range of 50-95%.[1]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 eq) in absolute ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude dodecyl ethyl ether.
-
Purify the product by fractional distillation.
Synthesis of Dodecyl Nitrile (Cyanide Substitution)
This protocol describes the synthesis of dodecyl nitrile from this compound using a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide solution and the organic substrate. This method can lead to nearly quantitative yields.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium cyanide (1.5 eq) in deionized water.
-
Add toluene, this compound (1.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.02 eq).
-
Heat the mixture to 100°C and stir vigorously for 2 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the resulting dodecyl nitrile by vacuum distillation.
Synthesis of 1-Iodododecane (Finkelstein Reaction)
The Finkelstein reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of halide salts.[2][3] In this case, the precipitation of sodium chloride in acetone drives the formation of 1-iodododecane.[2][3]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 56°C) for 24 hours. A white precipitate of sodium chloride will form.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-iodododecane.
-
The product can be further purified by vacuum distillation if necessary.
Synthesis of Dodecylamine (Ammonia Substitution)
The direct reaction of this compound with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. Using a large excess of ammonia favors the formation of the primary amine.
Materials:
-
This compound
-
Anhydrous liquid ammonia (NH₃)
Procedure:
-
Caution: Anhydrous liquid ammonia is a hazardous substance and should be handled with extreme care in a suitable pressure vessel and a well-ventilated fume hood.
-
Place this compound (1.0 eq) in a high-pressure reaction vessel.
-
Cool the vessel and add a large excess of anhydrous liquid ammonia.
-
Seal the vessel and heat it to 75-80°C for 12 hours.
-
After the reaction, cool the vessel to a safe temperature and carefully vent the excess ammonia.
-
The resulting product will be a mixture of dodecylamine and di-dodecylamine.
-
The primary amine can be separated from the secondary and tertiary amines by fractional distillation under reduced pressure.
Mandatory Visualization
References
Application Notes: 1-Chlorododécane in the Synthesis of Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-chlorododecane as a key starting material in the synthesis of various agrochemical intermediates. This compound, a versatile alkylating agent, allows for the introduction of a dodecyl group into various molecules, imparting specific physicochemical properties essential for agrochemical activity.[1][2][3][4] This document outlines the synthesis of key agrochemical classes, including guanidine (B92328) fungicides and quaternary ammonium (B1175870) compound (QAC) herbicides and fungicides, complete with detailed experimental protocols and data.
Synthesis of Dodecylguanidine (B90949) Acetate (B1210297) (Dodine)
Dodine (B1670866), or dodecylguanidine acetate, is a widely used fungicide for controlling a variety of fungal diseases on fruit and nut crops.[5] The synthesis of dodine from this compound is a two-step process, beginning with the formation of dodecylamine (B51217), which is then converted to dodecylguanidine acetate.
Step 1: Synthesis of Dodecylamine from this compound
Dodecylamine is synthesized via the nucleophilic substitution of the chlorine atom in this compound with an amino group. A common method involves the reaction of this compound with a source of ammonia (B1221849).
Experimental Protocol: Synthesis of Dodecylamine
-
Reaction Setup: In a high-pressure autoclave, place a solution of this compound in a suitable solvent such as ethanol (B145695).
-
Ammonolysis: Add a significant excess of aqueous ammonia to the autoclave.
-
Reaction Conditions: Heat the mixture to a temperature range of 150-200°C. The reaction is typically carried out under pressure.
-
Reaction Time: Maintain the reaction conditions for 4-6 hours.
-
Work-up: After cooling the reactor, the excess ammonia and solvent are removed by distillation. The resulting mixture is then treated with a strong base, such as sodium hydroxide, to liberate the free dodecylamine.
-
Purification: The dodecylamine is then purified by distillation under reduced pressure. A 97% yield has been reported for the reaction of this compound with ethane-1,2-diamine in ethanol at 110-120°C for 1 hour, suggesting high yields are achievable for amination reactions.[4]
Step 2: Synthesis of Dodecylguanidine Acetate (Dodine) from Dodecylamine
The second step involves the reaction of dodecylamine with cyanamide (B42294) and acetic acid to form the acetate salt of dodecylguanidine.[1][5][6][7]
Experimental Protocol: Synthesis of Dodecylguanidine Acetate (Dodine)
This protocol is adapted from a patented method for the synthesis of dodine.[7]
-
Reaction Setup: In a 2 L round-bottom flask equipped with a stirrer, add 300 g (1.62 mol) of technical grade dodecylamine (98% purity), 500 mL of water, and 30 mL of acetic acid.
-
Heating: Heat the mixture to 90-95°C.
-
Cyanamide Addition: To the heated mixture, add 228 mL (239 g, 2.84 mol) of a 50% aqueous solution of cyanamide.
-
Reaction Time: The reaction time is typically between 0.5 to 4 hours.[7]
-
Crystallization: After the reaction is complete, cool the mixture. A white precipitate of dodine will form.
-
Isolation and Purification: Filter the precipitate and wash it to obtain the final product.
-
Yield: A yield of 86.4% of dodine with 98% purity has been reported using this method.[7]
Quantitative Data for Dodine Synthesis
| Parameter | Value | Reference |
| Starting Material | Dodecylamine (from this compound) | [7] |
| Reagents | Cyanamide, Acetic Acid, Water | [7] |
| Reaction Temperature | 90-95°C | [7] |
| Reaction Time | 0.5 - 4 hours | [7] |
| Product | Dodecylguanidine Acetate (Dodine) | [5][7] |
| Yield | 86.4% | [7] |
| Purity | 98% | [7] |
Synthesis Pathway for Dodine
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Alkylating Reagent | RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dodine | C15H33N3O2 | CID 17110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ES8507477A3 - Process for the preparation of dodecylguanidine acetate - Google Patents [patents.google.com]
- 7. DE3248115A1 - Process for the preparation of dodecylguanidine acetate - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 1-Chlorododecane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of 1-chlorododecane in chemical synthesis, with a focus on its role as a key reactant in the preparation of cationic surfactants. Additionally, its properties as a non-polar solvent are discussed, offering insights for its potential use in various reaction media.
Overview of this compound
This compound (C₁₂H₂₅Cl), also known as lauryl chloride, is a colorless, oily liquid. Its long alkyl chain renders it hydrophobic and soluble in many organic solvents, while being insoluble in water.[1][2] The terminal chlorine atom provides a reactive site for nucleophilic substitution reactions, making it a valuable building block in organic synthesis.[1][3]
Key Properties:
-
Molecular Formula: C₁₂H₂₅Cl
-
CAS Number: 112-52-7[1]
-
Appearance: Clear, colorless liquid[4]
-
Solubility: Insoluble in water; soluble in organic solvents like benzene (B151609) and ethanol (B145695).[5]
-
Reactivity: The chlorine atom is a good leaving group in Sₙ2 reactions.[3]
Application: Synthesis of Cationic Surfactants
This compound is a widely used precursor for the synthesis of cationic surfactants, which are essential components in detergents, fabric softeners, and antimicrobial agents.[1][4] The following protocol details the synthesis of N-dodecyl-N,N-diethanolammonium chloride, a representative cationic surfactant.
Reaction Scheme
Caption: Synthesis of a Cationic Surfactant.
Experimental Protocol: Synthesis of N-dodecyl-N,N-diethanolammonium chloride
This protocol is adapted from a known synthesis of cationic surfactants.[6]
Materials:
-
This compound (C₁₂H₂₅Cl)
-
Diethanolamine (HN(CH₂CH₂OH)₂)
-
Toluene
-
Diethyl ether
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine diethanolamine (1 mole equivalent) and this compound (2 mole equivalents).
-
Solvent Addition: Add toluene to the flask to serve as the reaction solvent.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture repeatedly with diethyl ether to remove unreacted this compound and toluene.
-
Evaporate the remaining solvent under reduced pressure using a rotary evaporator to yield a viscous red oil.
-
-
Purification: Recrystallize the product from ethanol to obtain the purified N-dodecyl-N,N-diethanolammonium chloride.
Quantitative Data
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 2 | 204.78 |
| Diethanolamine | 1 | 105.14 |
Note: The yield for this specific reaction is not provided in the source material, but similar reactions involving this compound report high yields, often exceeding 90%.[5]
This compound as a Non-Polar Solvent
While the above protocol uses toluene as a solvent, this compound itself possesses properties that make it a suitable non-polar solvent for specific applications.[2]
Properties as a Solvent:
-
Polarity: Due to its long hydrocarbon chain, this compound is a non-polar solvent.[2]
-
Solvent Compatibility: It is effective at dissolving other non-polar and hydrophobic substances.[2]
-
Boiling Point: It has a high boiling point (260 °C), which can be advantageous for reactions requiring high temperatures.
Potential Applications as a Solvent:
While specific, detailed protocols are not widely available in the literature, its properties suggest it could be a suitable solvent for:
-
Reactions involving non-polar reactants: Where a non-aqueous environment is necessary.
-
High-temperature syntheses: Its high boiling point allows for a wide range of reaction temperatures.
-
Biphasic systems: It can serve as the organic phase in enzymatic or other reactions requiring an interface between aqueous and organic layers.
Safety and Handling
This compound is an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical with a primary role as a reactant in the synthesis of cationic surfactants. Its chemical properties also make it a potentially useful non-polar, high-boiling point solvent for various organic reactions, although specific applications in this context are not as well-documented. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: 1-Chlorododecane Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 1-chlorododecane, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the chlorination of 1-dodecanol (B7769020). The primary and most well-established method uses thionyl chloride (SOCl₂).[1][2] Other reagents can also be used, including:
-
Hydrogen Chloride (HCl) , typically with a catalyst like zinc chloride (Lucas reagent).[1]
-
Phosphorus pentachloride (PCl₅) , though this is less commonly reported.[1]
-
Milder reagents like triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source (e.g., dimethylselenium dichloride).[1][3]
Q2: Why is the thionyl chloride method preferred?
A2: The reaction of 1-dodecanol with thionyl chloride is highly efficient for primary alcohols.[4] A key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which simplifies the purification process.[4]
Q3: What are the typical byproducts in the thionyl chloride method?
A3: The main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][4] If a base like pyridine (B92270) is used to catalyze the reaction or scavenge HCl, pyridinium (B92312) hydrochloride will also be formed as a byproduct.[4][5]
Q4: How can I assess the purity of my final this compound product?
A4: Gas chromatography (GC) is a standard analytical technique used to assess the purity of the final this compound product.[1]
Q5: What are the primary applications of this compound?
A5: this compound is a versatile long-chain alkyl halide used as a building block and alkylating agent.[1] It is a crucial intermediate in the synthesis of surfactants, phase-transfer catalysts, quaternary ammonium (B1175870) compounds, pesticides, and rubber scorch retardants.[2][3][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem: Low or No Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix them?
A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the workup procedure.
-
Cause 1: Reagent Quality
-
Thionyl Chloride Degradation: Thionyl chloride reacts violently with water and can degrade upon exposure to atmospheric moisture.[4] Using old or improperly stored SOCl₂ will result in lower yields. Always use freshly distilled or a new bottle of thionyl chloride for best results.[6]
-
Wet Alcohol or Solvent: The presence of water in the 1-dodecanol or any solvent used will consume the thionyl chloride, reducing the amount available for the reaction.[4] Ensure all reagents and glassware are thoroughly dried before use.
-
-
Cause 2: Suboptimal Reaction Conditions
-
Incorrect Molar Ratio: An insufficient amount of thionyl chloride will lead to incomplete conversion of the alcohol. Industrial methods may use a molar ratio of 1-dodecanol to SOCl₂ between 1:1.3 and 1:1.5 to ensure the reaction goes to completion.[1]
-
Temperature and Reaction Time: The conversion of primary alcohols requires heating. A typical laboratory procedure involves refluxing the reaction mixture for several hours (e.g., 6 hours) to ensure completion.[6] Insufficient time or temperature will result in a low yield.
-
Inefficient Byproduct Removal: The HCl and SO₂ gases produced can inhibit the reaction. In industrial settings, these gases are continuously removed under vacuum to shift the reaction equilibrium towards the product.[1] In a lab setting, ensuring proper venting through a scrubber can help.
-
-
Cause 3: Inefficient Workup and Purification
-
Product Loss During Washing: this compound can be lost if emulsions form during aqueous washes. Use a brine wash to help break up emulsions.
-
Incomplete Extraction: Ensure the organic product is thoroughly extracted from the aqueous layer if a solvent is used.
-
Distillation Issues: Product can be lost during distillation if the vacuum is not low enough or if the temperature is too high, leading to decomposition.
-
Problem: Impure Final Product
Q: My purified this compound shows contaminants in the GC analysis. What are they and how do I remove them?
A: Impurities often consist of unreacted starting material or residual reagents from the synthesis.
-
Contaminant 1: Unreacted 1-Dodecanol
-
Identification: Unreacted 1-dodecanol will appear as a separate peak in the GC analysis. Its presence suggests an incomplete reaction.
-
Removal: A careful fractional distillation can separate this compound (boiling point ~255-257 °C at atmospheric pressure, 116.5 °C at 5 mmHg) from the higher-boiling 1-dodecanol.[6]
-
-
Contaminant 2: Residual Reagents and Acids
-
Identification: The presence of acidic impurities can be inferred if the product is corrosive or has a sharp, acidic smell.
-
Removal: A thorough workup is critical. The crude product should be washed first with water, then with a 10% sodium carbonate or sodium bicarbonate solution to neutralize any remaining HCl or acidic species, followed by another water wash.[6]
-
-
Contaminant 3: Side Products
-
Identification: Depending on the reaction conditions, side products from elimination (dodecenes) or other rearrangements can occur, though this is less common with primary alcohols.[7] These would appear as distinct peaks in a GC analysis.
-
Removal: High-efficiency fractional distillation is the most effective method for removing side products with different boiling points.[6]
-
Data & Protocols
Comparison of Synthesis Methods
The selection of a chlorinating agent can significantly impact the reaction yield and conditions.
| Method | Reagent(s) | Typical Yield | Conditions | Advantages & Disadvantages |
| Thionyl Chloride | SOCl₂ | Good to Excellent | Reflux, 4-6 hours.[1][6] Can be catalyzed by DMF.[1][8] | Pro: Gaseous byproducts simplify purification.[4] Con: Reagent is corrosive and moisture-sensitive.[4] |
| Lucas Reaction | Conc. HCl, ZnCl₂ | Variable, Slow | Requires heating for primary alcohols.[9][10] | Pro: Common and inexpensive reagents. Con: Very slow for primary alcohols like 1-dodecanol.[9][11] |
| Phase-Transfer Catalysis | HCl, Phase-Transfer Catalyst | 84% | Requires a specific catalyst like tributylhexadecylphosphonium bromide.[1] | Pro: Can achieve high yields under biphasic conditions.[1] Con: Requires sourcing a specific catalyst. |
| Appel-type Reaction | PPh₃, Me₂SeCl₂ | 80% | Benzene solvent, 4 hours.[3] | Pro: Milder conditions. Con: Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |
Standard Experimental Protocol: Thionyl Chloride Method
This protocol is adapted from established laboratory procedures for the synthesis of this compound from 1-dodecanol using thionyl chloride.[6]
Materials:
-
1-Dodecanol (46.5 g)
-
Thionyl chloride (179 g, 109.5 mL), freshly distilled
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride (or other suitable drying agent)
Procedure:
-
Setup: Assemble a 500 mL round-bottomed flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is completely dry. The setup should be placed in a fume hood.
-
Reagent Addition: Charge the flask with the freshly distilled thionyl chloride. Over a period of 2 hours, slowly add the 1-dodecanol from the dropping funnel with stirring. The reaction is exothermic, and controlled addition is necessary to manage the temperature.[1]
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain it for 6 hours.[6]
-
Workup - Distillation: After reflux, set up the apparatus for distillation. Distill the mixture to remove the excess thionyl chloride, which will come over at temperatures below 80 °C.[6]
-
Workup - Washing: Allow the crude this compound to cool. Carefully wash the crude product with water, followed by a 10% sodium carbonate solution to neutralize residual acids, and then wash twice more with water.[6]
-
Drying: Dry the purified this compound with a suitable drying agent like anhydrous calcium chloride.[6]
-
Final Purification: For high purity, perform a final vacuum distillation. Collect the fraction that distills at approximately 116.5 °C / 5 mmHg.[6]
Visual Guides
References
- 1. This compound | Alkylating Reagent | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. What is this compound?_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. adichemistry.com [adichemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Chlorododecane
Welcome to the technical support center for the synthesis of 1-chlorododecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important alkylating agent. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction conditions and minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from dodecan-1-ol?
A1: The most prevalent laboratory methods for the synthesis of this compound from dodecan-1-ol involve nucleophilic substitution reactions using various chlorinating agents. The three most common reagents are:
-
Thionyl chloride (SOCl₂): This is a widely used reagent that produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[1][2]
-
Concentrated Hydrochloric Acid (HCl): This method often requires a catalyst, such as zinc chloride (Lucas reagent), to enhance the reaction rate with a primary alcohol like dodecan-1-ol.[1]
-
Phosphorus Pentachloride (PCl₅): Another effective chlorinating agent, though less commonly reported for this specific synthesis.[1]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The two main side reactions that can occur during the conversion of dodecan-1-ol to this compound are:
-
Elimination (Dehydration): This results in the formation of 1-dodecene (B91753) . This side reaction is generally favored at higher temperatures.
-
Etherification: This bimolecular reaction between two molecules of dodecan-1-ol, or between dodecan-1-ol and the product this compound, leads to the formation of didodecyl ether .
Q3: How can I detect the presence of the main byproducts, 1-dodecene and didodecyl ether, in my reaction mixture?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying the components of your reaction mixture.[1] By comparing the retention times and mass spectra of your sample to known standards of this compound, 1-dodecene, and didodecyl ether, you can confirm the presence and relative amounts of these compounds.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Unreacted Dodecan-1-ol
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time: Ensure the reaction is allowed to proceed to completion. For the thionyl chloride method, refluxing for several hours is common.[2] - Increase reaction temperature: While being cautious of side reactions, a moderate increase in temperature can improve the reaction rate. For the thionyl chloride method, a temperature of 60-70°C is often employed.[1] - Use a catalyst: When using concentrated HCl with a primary alcohol, the addition of a Lewis acid catalyst like zinc chloride is often necessary to facilitate the reaction.[1] |
| Insufficient Reagent | - Use a molar excess of the chlorinating agent: For the thionyl chloride method, a molar ratio of 1:1.3–1.5 (dodecan-1-ol:SOCl₂) is often used to drive the reaction to completion.[1] |
| Reagent Decomposition | - Use freshly distilled or high-purity reagents: Thionyl chloride can decompose over time. Using a fresh bottle or distilling it before use is recommended for optimal results.[2] |
Problem 2: Significant Formation of 1-Dodecene (Elimination Byproduct)
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | - Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures. Maintaining a moderate temperature (e.g., 40-60°C for the thionyl chloride method) can help to minimize the formation of 1-dodecene.[1] |
| Strongly Acidic Conditions | - Use a milder chlorinating agent: Reagents like thionyl chloride are often preferred over methods that require strong, non-nucleophilic acids at high temperatures, which can promote dehydration. - Use of a base: In the thionyl chloride method, the addition of a base like pyridine (B92270) can neutralize the HCl generated in situ, potentially reducing acid-catalyzed elimination. |
Problem 3: Presence of Didodecyl Ether in the Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions Favoring SN2 Attack by the Alcohol | - Maintain a sufficient concentration of the chlorinating agent: Ensuring an adequate excess of the chlorinating agent helps to quickly convert the alcohol to the alkyl chloride, reducing the opportunity for unreacted alcohol to act as a nucleophile. |
| High Concentration of Alcohol | - Slow addition of the alcohol: Adding the dodecan-1-ol slowly to the chlorinating agent can help to maintain a low instantaneous concentration of the alcohol, thereby disfavoring the bimolecular etherification reaction.[2] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a common laboratory-scale method for the preparation of this compound.
Materials:
-
Dodecan-1-ol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Pyridine (optional, as a base)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly distilled thionyl chloride.
-
Slowly add dodecan-1-ol to the stirred thionyl chloride over a period of time, maintaining the reaction temperature (e.g., with an ice bath initially if the reaction is vigorous).
-
(Optional) If using pyridine, it can be added to the reaction mixture to neutralize the HCl produced.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.
-
After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound using Concentrated HCl and a Phase-Transfer Catalyst
This method provides an alternative to thionyl chloride, utilizing a phase-transfer catalyst to facilitate the reaction between the water-insoluble alcohol and aqueous HCl.
Materials:
-
Dodecan-1-ol
-
Concentrated hydrochloric acid (37%)
-
Tributylhexadecylphosphonium bromide (or other suitable phase-transfer catalyst)
-
Pentane (B18724) or other suitable extraction solvent
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecan-1-ol, concentrated hydrochloric acid, and a catalytic amount of tributylhexadecylphosphonium bromide.
-
Heat the mixture with vigorous stirring at a temperature of 100-105°C for an extended period (e.g., 45 hours or until GC analysis indicates high conversion).[3]
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with pentane.
-
Combine the organic layer and the pentane extracts and wash with 10% aqueous sodium carbonate solution and then with water.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain this compound.[3]
Visualizing Reaction Pathways
To better understand the relationships between reactants, products, and byproducts, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction and side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 1-Chlorododecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chlorododecane. The following information addresses common challenges in removing unreacted dodecanol (B89629) from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted dodecanol from this compound?
The most common and effective methods for purifying this compound from unreacted dodecanol are fractional distillation under reduced pressure, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the desired purity of the final product, and the available equipment.
Q2: How do I choose the best purification method for my experiment?
The selection of the optimal purification method hinges on several factors:
-
Scale: For large-scale purifications (multi-gram to kilogram), fractional distillation is often the most practical and economical choice. Column chromatography is more suitable for smaller-scale experiments (milligram to gram) where high purity is critical.
-
Purity Requirements: Column chromatography generally offers the highest resolution and can yield very pure this compound. Fractional distillation can also provide high purity, especially with an efficient fractionating column. Liquid-liquid extraction is typically used for initial, cruder purification.
-
Boiling Point Similarity: The boiling points of this compound and dodecanol are very close at atmospheric pressure, making simple distillation ineffective.[1] Therefore, fractional distillation under vacuum is necessary to achieve separation.[2]
-
Polarity Difference: The significant difference in polarity between the polar hydroxyl group of dodecanol and the less polar chloro group of this compound makes column chromatography a highly effective separation technique.[3]
Q3: Can I use a simple aqueous wash to remove the dodecanol?
While dodecanol has low solubility in water, a series of aqueous washes can help to remove a significant portion of it, especially if the dodecanol concentration is high. Washing the crude product with a 10% sodium carbonate solution followed by water can help remove acidic impurities and some of the unreacted alcohol.[1][4] However, this method is unlikely to achieve high purity on its own and is best used as a preliminary purification step before distillation or chromatography.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound and dodecanol.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Incorrect Pressure | Ensure a stable and sufficiently low vacuum is maintained. The boiling point difference between the two compounds increases at lower pressures. |
| Heating Rate Too High | A slow and steady heating rate is crucial for establishing the temperature gradient in the column necessary for separation. |
| Flooding of the Column | Reduce the heating rate to prevent the column from becoming filled with condensate, which disrupts the equilibrium. |
Column Chromatography
Issue: Co-elution of this compound and dodecanol.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute the dodecanol after the this compound has been collected.[5] |
| Overloading the Column | The amount of crude product loaded onto the column should not exceed its separation capacity. For a given column size, use a smaller sample amount. |
| Poorly Packed Column | Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels to prevent the sample from bypassing the stationary phase.[3] |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 204.78[6] | 252-257 (at 760 mmHg)[1], 116.5 (at 5 mmHg)[1] |
| Dodecanol | 186.34[7] | 259 (at 760 mmHg)[8] |
Experimental Protocols
Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Use a vacuum pump and a manometer to control and monitor the pressure.
-
Procedure: Place the crude mixture in the distillation flask with boiling chips.
-
Apply a vacuum to the system and begin heating the flask gently.
-
Slowly increase the temperature and collect the initial fraction, which may contain lower-boiling impurities.
-
Carefully collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the temperature at the head of the column. A sharp increase in temperature will indicate that the higher-boiling dodecanol is beginning to distill.
Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.[5]
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane). This compound, being less polar, will travel down the column faster.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Once the this compound has been fully eluted, gradually increase the solvent polarity (e.g., by adding ethyl acetate (B1210297) to the hexane) to elute the more polar dodecanol.[5]
-
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Liquid-Liquid Extraction
-
Initial Wash: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it with a 10% sodium carbonate solution to remove any acidic byproducts.[1]
-
Water Wash: Wash the organic layer with water twice to remove the sodium carbonate and any water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified this compound. This product may require further purification by distillation or chromatography.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ez.restek.com [ez.restek.com]
optimizing temperature and reaction time for 1-chlorododecane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chlorododecane from dodecan-1-ol and thionyl chloride (SOCl₂).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing temperature and reaction time to improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | - Increase reaction time: For standard reflux conditions, ensure a minimum of 6 hours. For catalyzed reactions at 60-70°C, a 4-5 hour duration is recommended.[1] - Increase temperature: Refluxing in neat thionyl chloride (boiling point ~76°C) can drive the reaction to completion. - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (dodecan-1-ol). |
| Moisture contamination: Thionyl chloride reacts violently with water, which will consume the reagent and prevent the desired reaction. | - Use anhydrous conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use a drying tube on the condenser.[2] - Use freshly distilled thionyl chloride: This removes any absorbed moisture. | |
| Reagent degradation: Thionyl chloride can decompose over time. | - Use a fresh bottle of thionyl chloride or distill it before use. | |
| Product is Dark or Discolored | High reaction temperature: Excessive heat can lead to the formation of colored byproducts through decomposition. | - Controlled addition of dodecan-1-ol: The reaction is exothermic; add the alcohol slowly to manage the temperature.[1] - Maintain optimal temperature: For catalyzed reactions, do not exceed 70°C.[1] |
| Presence of impurities in the starting material. | - Purify dodecan-1-ol: If the starting material is of low purity, consider distillation before use. | |
| Difficult Purification | Formation of side products: Incomplete reaction or side reactions can lead to a mixture that is difficult to separate. | - Optimize reaction conditions: Ensure the reaction goes to completion to minimize unreacted starting material. - Aqueous workup: Wash the crude product with water and a dilute sodium carbonate solution to remove acidic impurities and excess thionyl chloride.[2] |
| Inadequate distillation: The boiling points of this compound and any high-boiling impurities may be close. | - Vacuum distillation: Purify the final product by vacuum distillation for a more efficient separation at a lower temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature depends on the specific protocol. For a standard laboratory preparation, refluxing the reaction mixture is common, which is around the boiling point of thionyl chloride (76°C).[2] An alternative industrial method uses a lower temperature of 60-70°C in the presence of a catalyst like N,N-dimethylformamide (DMF).[1]
Q2: How long should the reaction be carried out?
A2: Reaction time is also protocol-dependent. A standard reflux procedure typically requires about 6 hours.[2] The catalyzed reaction at 60-70°C is generally run for 4-5 hours.[1] It is recommended to monitor the reaction by TLC to determine the point of completion.
Q3: What are the common side products in this reaction?
A3: The primary byproducts of the reaction between dodecan-1-ol and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3] In terms of organic impurities, unreacted dodecan-1-ol can be present if the reaction is incomplete. At higher temperatures, ether formation (didodecyl ether) is a potential side reaction, although less common with thionyl chloride compared to other methods.
Q4: Why is my yield of this compound consistently low?
A4: Low yields are often due to moisture in the reaction setup, which decomposes the thionyl chloride. Ensure all glassware is dry and protected from atmospheric moisture. Another common reason is an incomplete reaction; try increasing the reaction time or temperature. Finally, losses during workup and purification can also contribute to low yields.
Q5: Is a catalyst necessary for this reaction?
A5: While the reaction can proceed without a catalyst, using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction and allow for lower reaction temperatures.[1]
Q6: How should I purify the crude this compound?
A6: After the reaction, the excess thionyl chloride is typically removed by distillation. The crude product is then washed with water and a 10% sodium carbonate solution to remove any remaining acidic impurities.[2] The organic layer is then dried over an anhydrous drying agent like calcium chloride.[2] Final purification is achieved by vacuum distillation.[2]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data from two common protocols for the synthesis of this compound.
| Parameter | Standard Laboratory Protocol | Patented Industrial Protocol |
| Starting Alcohol | Dodecan-1-ol | Dodecan-1-ol |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |
| Catalyst | None | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Dodecanol:SOCl₂) | Approximately 1:4.8 | 1:1.3 - 1.5 |
| Reaction Temperature | Reflux (~76°C) | 60-70°C |
| Reaction Time | 6 hours | 4-5 hours |
| Solvent | Neat (excess SOCl₂) | Petroleum Ether |
| Reported Yield | ~67% (based on provided masses) | Not explicitly stated, but optimized for high yield |
Experimental Protocols
Standard Laboratory Synthesis of this compound
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Dodecan-1-ol (46.5 g)
-
Thionyl chloride (freshly distilled, 179 g / 109.5 mL)
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Deionized water
Equipment:
-
500 mL round-bottomed flask
-
Double surface condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Set up a 500 mL round-bottomed flask with a magnetic stirrer, a double surface condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge the flask with 179 g of freshly distilled thionyl chloride.
-
Slowly add 46.5 g of dodecan-1-ol from the dropping funnel over a period of 2 hours with continuous stirring. The reaction is exothermic and the addition rate should be controlled to manage the temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours.
-
After reflux, arrange the apparatus for distillation to remove the excess thionyl chloride (boiling point ~76°C).
-
Transfer the crude this compound to a separatory funnel and wash with water, followed by a 10% sodium carbonate solution, and then twice more with water.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Perform a final purification by vacuum distillation.
Catalyzed Synthesis of this compound
This protocol is based on a patented industrial method.[1]
Materials:
-
Dodecan-1-ol
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Petroleum ether
Equipment:
-
Reaction vessel with efficient heating and stirring
-
Condenser
-
Vacuum pump and alkaline scrubber (for removal of HCl and SO₂)
Procedure:
-
In a suitable reaction vessel, combine dodecan-1-ol and petroleum ether.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride to achieve a molar ratio of dodecan-1-ol to thionyl chloride between 1:1.3 and 1:1.5.
-
Heat the reaction mixture to 60-70°C and maintain for 4-5 hours.
-
Throughout the reaction, continuously remove the generated HCl and SO₂ gases using a vacuum pump connected to an alkaline scrubber.
-
After the reaction is complete, the product can be isolated and purified, typically involving washing and distillation as described in the standard protocol.
Visualizations
References
Technical Support Center: Managing Byproducts of the Thionyl Chloride and Dodecanol Reaction
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the reaction of thionyl chloride (SOCl₂) and dodecanol (B89629) to synthesize dodecyl chloride. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of the reaction between thionyl chloride and dodecanol?
The reaction of dodecanol with thionyl chloride produces dodecyl chloride as the main product, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the primary byproducts.[1][2] Both SO₂ and HCl are gaseous and require careful management due to their corrosive and toxic nature.[3]
Q2: How can the gaseous byproducts (SO₂ and HCl) be safely managed in the laboratory?
It is crucial to perform this reaction in a well-ventilated fume hood. The gaseous byproducts can be effectively neutralized by directing the exhaust gas from the reaction setup through a scrubbing system containing an alkaline solution, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[4][5] This converts the acidic gases into non-volatile salts.
Q3: What are the common methods for quenching excess thionyl chloride after the reaction is complete?
There are two primary methods for quenching unreacted thionyl chloride:
-
Distillation: Excess thionyl chloride can be removed by distillation, often under reduced pressure. This method is suitable when the product is sensitive to aqueous conditions.[6]
-
Aqueous Work-up: For products stable in water, the reaction mixture can be carefully and slowly added to a cold, stirred solution of a weak base, such as ice-cold water or a saturated sodium bicarbonate solution.[3][7][8] This should be done with extreme caution as the reaction is highly exothermic.
Q4: What are some potential side reactions when reacting dodecanol with thionyl chloride?
While the conversion of primary alcohols like dodecanol to alkyl chlorides is generally efficient, potential side reactions can occur. One common undesired side reaction involves the formation of dialkyl sulfites.[9] Proper control of reaction conditions, such as temperature and the slow addition of thionyl chloride, can help minimize these side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of dodecyl chloride | Incomplete reaction. | Ensure a slight molar excess of thionyl chloride is used (e.g., 1.1-1.5 equivalents).[4][10] Allow for sufficient reaction time (e.g., 4-5 hours) at the recommended temperature (60-70 °C).[4] |
| Loss of product during work-up. | During aqueous work-up, ensure the pH is neutral before extraction. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.[10] | |
| Reaction is too vigorous and difficult to control | Rapid addition of thionyl chloride. | Add the thionyl chloride dropwise to the dodecanol solution, especially at the beginning of the reaction.[4] |
| Reaction temperature is too high. | Maintain the recommended reaction temperature (60-70 °C) using a controlled heating source.[4] | |
| Product is contaminated with starting material (dodecanol) | Insufficient thionyl chloride or reaction time. | Increase the molar ratio of thionyl chloride to dodecanol and/or extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[3] |
| Product is dark or discolored | Decomposition of thionyl chloride or side reactions. | Ensure the thionyl chloride used is of good quality. Thionyl chloride can decompose over time.[11] Distillation of the crude product can help remove colored impurities.[3] |
| Difficulty in removing gaseous byproducts | Inefficient scrubbing system. | Ensure the gas outlet from the reaction is properly connected to a scrubber with a fresh alkaline solution. Check for leaks in the setup.[4] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the reaction of dodecanol with thionyl chloride, based on literature examples.[4][10][12]
| Parameter | Value | Notes |
| Molar Ratio (Dodecanol:Thionyl Chloride) | 1 : 1.3 - 1.5 | An excess of thionyl chloride is used to ensure complete conversion of the alcohol.[4][10] |
| Catalyst | Pyridine or N,N-dimethylformamide | Pyridine also acts as a base to neutralize the generated HCl.[10][12] |
| Solvent | Petroleum Ether | An inert solvent is used to control the reaction concentration and temperature.[4][10] |
| Reaction Temperature | 60 - 70 °C | Maintaining this temperature range is crucial for optimal reaction rate and minimizing side reactions.[4][10] |
| Reaction Time | 4 - 5 hours | The reaction is typically monitored for completion.[4] |
| Yield of Dodecyl Chloride | ~95% | High yields can be achieved under optimized conditions.[4][12] |
Experimental Protocols
Protocol 1: Synthesis of Dodecyl Chloride
This protocol is adapted from established procedures for the synthesis of dodecyl chloride from dodecanol and thionyl chloride.[4][10]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet leading to an alkaline scrubber.
-
Reagents: To the flask, add n-dodecanol, a catalyst (e.g., N,N-dimethylformamide), and petroleum ether.
-
Reaction: Stir the mixture and heat to 60-70 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel over 4-5 hours.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for another 4-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium chloride (saline) solution, a dilute sodium hydroxide solution (e.g., 20%), and again with saline solution until the aqueous layer is neutral.[4][10]
-
Dry the organic layer over anhydrous calcium chloride.[10]
-
-
Purification:
-
Filter to remove the drying agent.
-
Distill the filtrate under normal pressure to first remove the petroleum ether.
-
Collect the dodecyl chloride fraction at its boiling point (258-261 °C).[4]
-
Protocol 2: Management of Gaseous Byproducts
This protocol describes a standard method for neutralizing the SO₂ and HCl gas produced during the reaction.[4]
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Scrubber Setup: Prepare a gas washing bottle or a series of bottles containing an alkaline solution (e.g., 10-20% sodium hydroxide).
-
Connection: Connect the gas outlet from the reflux condenser of the reaction apparatus to the inlet of the scrubber using appropriate tubing.
-
Venting: Ensure the outlet of the scrubber is vented to the back of the fume hood.
-
Monitoring: During the reaction, observe the bubbling of the gas through the scrubber solution. If the bubbling becomes too vigorous, reduce the rate of thionyl chloride addition.
-
Disposal: After the reaction is complete, the alkaline solution in the scrubber, now containing sodium sulfite (B76179) and sodium chloride, should be neutralized and disposed of according to institutional guidelines.
Visualizations
Caption: Experimental workflow for the synthesis of dodecyl chloride.
Caption: Troubleshooting logic for the dodecanol and thionyl chloride reaction.
References
- 1. readchemistry.com [readchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Solved 3. When primary alcohols are treated with thionyl | Chegg.com [chegg.com]
- 10. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
Technical Support Center: 1-Chlorododecane Production
Welcome to the technical support center for the synthesis and scale-up of 1-chlorododecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to industrial production.
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction: The conversion of 1-dodecanol (B7769020) to this compound may not have reached completion. | - Increase reaction time: Monitor the reaction progress using techniques like GC-MS to ensure all the starting material has been consumed. - Optimize temperature: While the reaction is typically run at reflux, ensure the temperature is sufficient to drive the reaction to completion without causing degradation. - Use a catalyst: For the reaction with thionyl chloride, a catalyst like N,N-dimethylformamide (DMF) can be employed to increase the reaction rate. |
| Side reactions: Formation of by-products such as didodecyl ether can reduce the yield of the desired product. | - Control temperature: Ether formation is more likely at higher temperatures. Maintain a controlled temperature throughout the reaction. - Slow reagent addition: Add the chlorinating agent (e.g., thionyl chloride) to the 1-dodecanol slowly to maintain better control over the reaction exotherm. | |
| Poor quality reagents: Impurities in the 1-dodecanol or the chlorinating agent can lead to side reactions and lower yields. | - Use high-purity reagents: Ensure that the starting materials are of high purity and are anhydrous, as water can react with thionyl chloride. | |
| Product loss during workup: this compound may be lost during the purification steps. | - Optimize purification: Ensure complete phase separation during washing steps. When distilling, use an efficient fractionating column to minimize loss of product. | |
| Reaction Runaway (Uncontrolled Exotherm) | Rapid addition of reagents: The reaction between 1-dodecanol and thionyl chloride is exothermic. Adding the reagents too quickly can lead to a rapid increase in temperature. | - Controlled addition: Add the thionyl chloride to the 1-dodecanol dropwise or in small portions, with efficient stirring. - Use a cooling bath: Have an ice bath or other cooling system ready to manage the temperature, especially during the initial addition. |
| Inadequate heat removal: At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. | - Use appropriate reactors: For industrial-scale production, use reactors with efficient heat exchange systems.[1] | |
| Product Purity Issues | Incomplete removal of starting materials: Unreacted 1-dodecanol may remain in the final product. | - Ensure complete reaction: As mentioned for low yield, ensure the reaction goes to completion. - Efficient purification: Use fractional distillation to separate the this compound from the higher-boiling 1-dodecanol. |
| Presence of by-products: By-products from side reactions may contaminate the final product. | - Optimize reaction conditions: Control temperature and reagent addition to minimize side reactions. - Thorough washing: Wash the crude product with water and a sodium carbonate solution to remove acidic impurities and some by-products. | |
| Handling of Corrosive By-products | Release of HCl and SO₂ gas: The reaction of 1-dodecanol with thionyl chloride produces hydrogen chloride and sulfur dioxide as gaseous by-products.[1] | - Use a fume hood: Always perform the reaction in a well-ventilated fume hood. - Gas scrubbing: For larger-scale reactions, use an alkaline scrubber to neutralize the acidic gases before they are released into the atmosphere.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the reaction of 1-dodecanol with thionyl chloride (SOCl₂).[1] This reaction is efficient and the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound with thionyl chloride?
A2: In a laboratory setting, 1-dodecanol is slowly added to an excess of thionyl chloride, followed by a period of reflux for several hours.[2] For industrial-scale production, a patented method suggests a molar ratio of 1-dodecanol to thionyl chloride of 1:1.3–1.5, with the reaction carried out at 60–70°C for 4–5 hours in the presence of a DMF catalyst and petroleum ether as a solvent.[1]
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, ensure you are using high-purity, anhydrous reagents. Control the reaction temperature to minimize side reactions like ether formation. A catalyst, such as DMF, can also be used to increase the reaction rate and potentially the yield.[1] Finally, optimize your purification process to minimize product loss.
Q4: What are the main safety concerns when producing this compound?
A4: The primary safety concerns are the handling of the corrosive and toxic reagent, thionyl chloride, and the evolution of corrosive and toxic gases, HCl and SO₂.[1] The reaction is also exothermic and requires careful temperature control to prevent a runaway reaction.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. For larger-scale operations, a gas scrubbing system is essential.[1]
Q5: How is this compound purified after the reaction?
A5: The purification process typically involves several steps. First, any excess thionyl chloride is removed by distillation. The crude this compound is then washed with water, a 10% sodium carbonate solution to neutralize any remaining acid, and then again with water.[2] Finally, the product is dried over an anhydrous drying agent like calcium chloride and purified by fractional distillation.[2] For large-scale production, continuous distillation is often preferred over batch distillation.[1]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis of this compound
| Parameter | Laboratory Scale | Industrial Scale (Illustrative) |
| Reactants | 1-dodecanol, Thionyl chloride | 1-dodecanol, Thionyl chloride |
| Catalyst | None (typically) | N,N-dimethylformamide (DMF) |
| Solvent | None (excess thionyl chloride) | Petroleum ether[1] |
| Molar Ratio (Dodecanol:SOCl₂) | Typically 1:2 to 1:4 | 1:1.3–1.5[1] |
| Temperature | Reflux (approx. 79 °C) | 60–70 °C[1] |
| Reaction Time | 6 hours | 4–5 hours |
| Typical Yield | ~68%[1] | >90% (optimized) |
| Purification Method | Batch distillation, washing | Continuous distillation, washing, gas scrubbing[1] |
| Purity | >97% (after purification) | >99% (after purification) |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
1-dodecanol (46.5 g)
-
Thionyl chloride (freshly distilled, 179 g)
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
500 ml round-bottomed flask
-
Double surface condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a 500 ml round-bottomed flask with a double surface condenser in a fume hood.
-
Charge the flask with 179 g of freshly distilled thionyl chloride.
-
Slowly add 46.5 g of 1-dodecanol to the flask over a period of 2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours.[2]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Set up the apparatus for distillation. Distill off the excess thionyl chloride (boiling point ~76 °C).
-
Continue the distillation to collect the crude this compound, which distills at 252-257 °C.[2]
-
Wash the crude product with water, followed by a 10% sodium carbonate solution, and then twice more with water in a separatory funnel.[2]
-
Dry the washed this compound with anhydrous calcium chloride.
-
For higher purity, perform a final fractional distillation.
Industrial-Scale Synthesis of this compound (Conceptual Protocol)
Materials & Equipment:
-
1-dodecanol
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Petroleum ether
-
Jacketed glass-lined reactor with an efficient heat exchange system and overhead stirrer
-
Vacuum pump
-
Alkaline gas scrubber
-
Continuous distillation unit
Procedure:
-
Charge the reactor with 1-dodecanol, petroleum ether, and a catalytic amount of DMF.
-
Begin stirring and control the reactor temperature to 60-70 °C using the jacketed heating/cooling system.
-
Slowly feed thionyl chloride into the reactor, maintaining a molar ratio of 1-dodecanol to thionyl chloride between 1:1.3 and 1:1.5.[1]
-
Continuously remove the HCl and SO₂ gases produced during the reaction using a vacuum pump, and pass them through an alkaline scrubber for neutralization.[1]
-
Maintain the reaction temperature at 60-70 °C for 4-5 hours after the addition of thionyl chloride is complete.[1]
-
Once the reaction is complete, transfer the crude product to a continuous distillation unit for purification.
-
The purification process will involve washing steps with water and alkaline solutions, followed by fractional distillation to achieve the desired purity.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 1-Chlorododecane Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-chlorododecane under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound, helping you to identify and resolve potential degradation-related problems.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
-
Question: My reaction yields are lower than expected, or I am observing unexpected peaks in my GC-MS analysis of the product mixture. Could this be related to the degradation of my this compound starting material?
-
Answer: Yes, the degradation of this compound during storage can lead to lower effective concentrations and the introduction of impurities that may interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram to a reference standard or the certificate of analysis.
-
Check for Degradation Products: Look for peaks corresponding to potential degradation products such as 1-dodecene (B91753) or dodecanol.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQs below). Improper storage, such as exposure to high temperatures or light, can accelerate degradation.[1]
-
Inert Atmosphere: If the container has been opened multiple times, consider purging the headspace with an inert gas like argon or nitrogen before resealing to minimize oxidation.
-
-
Issue 2: Change in Physical Appearance of this compound
-
Question: My this compound, which is normally a colorless liquid, has developed a yellowish tint. What does this indicate?
-
Answer: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation. This may be due to the formation of trace impurities or oligomeric materials resulting from slow decomposition.
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes in color or clarity of the liquid.
-
Purity Analysis: Perform a purity analysis using GC-MS to identify any new peaks that could correspond to degradation products.
-
Discontinue Use of Suspect Aliquot: If degradation is confirmed or suspected, it is best to use a fresh, unopened bottle of this compound for sensitive applications.
-
Purification: If a fresh supply is unavailable, consider purifying the discolored material by distillation.[2]
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is below 30°C (86°F), with refrigeration being a suitable option.[1][3] It is crucial to keep the container tightly sealed to prevent moisture ingress.[4]
-
-
Q2: Is this compound sensitive to light?
-
Q3: What materials are incompatible with this compound?
Degradation Pathways and Products
-
Q4: What are the primary degradation pathways for this compound?
-
A4: The main degradation pathways include:
-
Thermal Decomposition: At elevated temperatures, this compound can undergo elimination to form 1-dodecene and hydrogen chloride (HCl).[10]
-
Hydrolysis: While the rate is generally considered to be negligible under neutral conditions, prolonged contact with water, especially at higher temperatures or in the presence of acids or bases, can lead to the formation of 1-dodecanol.[11]
-
Oxidation: Although less common, slow oxidation can occur over long-term storage, especially if the container is not properly sealed.
-
-
-
Q5: What are the likely impurities I might find in aged this compound?
-
A5: Common impurities in degraded this compound include 1-dodecene, 1-dodecanol, and potentially small amounts of other isomers or oxidation products.
-
Data on Stability of this compound
The following tables summarize the expected stability of this compound under various conditions. Please note that these are illustrative values, and actual degradation rates can vary based on the specific purity of the initial material and the exact storage conditions.
Table 1: Effect of Temperature on this compound Purity Over 12 Months
| Storage Temperature | Expected Purity After 12 Months | Predominant Degradation Product |
| 4°C (Refrigerated) | >99% | Minimal degradation |
| 25°C (Room Temperature) | 98-99% | 1-Dodecene |
| 40°C (Elevated Temperature) | 95-97% | 1-Dodecene, 1-Dodecanol |
Table 2: Effect of Environmental Conditions on this compound Stability
| Condition | Observation | Potential Degradation Products |
| Exposure to UV Light (1 month) | Noticeable decrease in purity, potential color change. | 1-Dodecene, various radical-derived byproducts |
| High Humidity (75% RH, 40°C, 3 months) | Slight decrease in purity. | 1-Dodecanol |
| Presence of Strong Oxidizing Agent | Rapid decomposition. | Various oxidation products |
| Presence of Strong Base | Rapid dehydrochlorination. | 1-Dodecene |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol outlines the methodology for determining the purity of this compound and identifying potential degradation products using Gas Chromatography-Mass Spectrometry.
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5MS or equivalent).
-
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Scan Range: m/z 40-400
-
-
Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Analyze any additional peaks by comparing their mass spectra to a library to identify potential impurities.
-
-
Protocol 2: Accelerated Stability Study of this compound
This protocol describes an accelerated stability study to predict the long-term stability of this compound.
-
Methodology:
-
Sample Preparation: Aliquot this compound into several sealed vials to be stored under different conditions.
-
Storage Conditions:
-
Place vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).
-
Include a control set stored at the recommended temperature (e.g., 4°C).
-
-
Time Points: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the purity of each sample at each time point using the GC-MS protocol described above.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. This compound | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 112-52-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Photoinduced activation of alkyl chlorides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. guidechem.com [guidechem.com]
- 10. This compound | Alkylating Reagent | RUO [benchchem.com]
- 11. chemview.epa.gov [chemview.epa.gov]
Technical Support Center: Troubleshooting Low Reactivity of 1-Chlorododecane in Alkylation Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low reactivity with 1-chlorododecane in alkylation experiments. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my alkylation reaction with this compound so slow or resulting in a low yield?
A1: The low reactivity of this compound is primarily due to the nature of the carbon-chlorine bond. As a primary alkyl chloride, it is susceptible to nucleophilic attack, but several factors can hinder its reactivity:
-
Poor Leaving Group: The chloride ion (Cl⁻) is a relatively poor leaving group compared to bromide (Br⁻), iodide (I⁻), or sulfonate esters (e.g., tosylates, mesylates). The reaction rate in nucleophilic substitution is significantly influenced by the leaving group's ability to stabilize the negative charge after departure.[1][2]
-
Steric Hindrance: While this compound is a primary alkyl halide, the long dodecyl chain can create some steric hindrance, potentially slowing down the reaction rate, especially with bulky nucleophiles.
-
Reaction Conditions: Suboptimal reaction conditions, such as the choice of solvent, temperature, and catalyst (in the case of Friedel-Crafts reactions), can severely limit the reaction rate and overall yield.
Q2: I'm performing a Friedel-Crafts alkylation on an aromatic ring with this compound and observing minimal product formation. What are the likely causes?
A2: Low yields in Friedel-Crafts alkylations with this compound can often be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The product of the Friedel-Crafts alkylation, an alkylbenzene, is often more nucleophilic than the starting material. This can lead to polyalkylation, consuming the catalyst and starting material.
-
Carbocation Rearrangement: Although less common with primary alkyl halides, under certain conditions, the intermediate carbocation can rearrange to a more stable secondary carbocation, leading to a mixture of products.
-
Deactivated Aromatic Ring: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated towards electrophilic aromatic substitution, resulting in a poor yield.
Q3: How can I increase the reactivity of this compound in a nucleophilic substitution reaction?
A3: There are several effective strategies to enhance the reactivity of this compound:
-
Improve the Leaving Group: Convert the chloride to a better leaving group. This is often the most effective approach.
-
Finkelstein Reaction: Convert this compound to 1-iodododecane (B1195088) by reacting it with sodium iodide in acetone (B3395972). Iodide is an excellent leaving group, and the resulting 1-iodododecane will be significantly more reactive.
-
Convert to a Tosylate: If starting from the corresponding alcohol (1-dodecanol), converting it to a tosylate (-OTs) provides a leaving group that is even better than iodide.
-
-
Use a Phase-Transfer Catalyst (PTC): If your reaction involves a nucleophile that is soluble in an aqueous phase and this compound in an organic phase, a PTC can dramatically increase the reaction rate by transporting the nucleophile into the organic phase.[3][4]
-
Optimize the Solvent: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, increasing the nucleophile's reactivity.[5]
-
Increase the Temperature: Carefully increasing the reaction temperature can accelerate the reaction rate. However, this should be done with caution as it can also promote side reactions like elimination.
Troubleshooting Guides & Experimental Protocols
Guide 1: Enhancing Reactivity by Improving the Leaving Group
If your primary issue is the poor leaving group ability of chloride, consider the following protocols.
This protocol describes the conversion of a primary alkyl chloride to a more reactive primary alkyl iodide.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add an excess of anhydrous sodium iodide (typically 1.5 to 3.0 eq).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
As the reaction proceeds, a white precipitate of sodium chloride (NaCl) will form, driving the equilibrium towards the product.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the precipitated NaCl and wash the solid with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The residue can be purified by distillation or column chromatography to yield 1-iodododecane.
If you have access to 1-dodecanol (B7769020), converting it to a tosylate is an excellent way to generate a highly reactive substrate for alkylation.
Materials:
-
1-dodecanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Separatory funnel
Procedure:
-
Dissolve 1-dodecanol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring completion by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Once complete, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1-dodecyl tosylate.
Guide 2: Phase-Transfer Catalyzed Alkylation
This guide is for reactions where the nucleophile is in a separate phase from the this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB) or other suitable PTC
-
Toluene or other suitable organic solvent
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and NaOH (1.2 eq) in water to form the sodium phenoxide solution.
-
Add a solution of this compound (1.1 eq) in toluene.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure good mixing of the phases.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield dodecyl phenyl ether.
Data Presentation
The choice of leaving group has a profound impact on the rate of Sₙ2 reactions. The following table summarizes the relative reactivity of different leaving groups.
| Leaving Group | Relative Rate (approx.) |
| I⁻ | 30,000 |
| Br⁻ | 10,000 |
| Cl⁻ | 200 |
| F⁻ | 1 |
Data is illustrative and can vary based on the specific reaction conditions.
Visualizations
Troubleshooting Workflow for Low Reactivity of this compound
Caption: A troubleshooting workflow for addressing low reactivity issues with this compound.
Factors Affecting Nucleophilic Substitution Rate
Caption: Key factors influencing the rate of Sₙ2 reactions involving this compound.
Phase-Transfer Catalysis Mechanism
Caption: Simplified mechanism of phase-transfer catalysis for alkylation reactions.
References
preventing elimination reactions with 1-chlorododecane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of 1-chlorododecane in chemical synthesis, with a specific focus on preventing unwanted elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
When this compound is reacted with a nucleophile or base, it can undergo two primary competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). As a primary alkyl halide, this compound is structurally well-suited for the SN2 pathway due to minimal steric hindrance at the electrophilic carbon.[1][2][3] However, under certain conditions, the E2 reaction, which results in the formation of 1-dodecene (B91753), can become a significant and undesirable side reaction.[4][5]
Q2: What are the ideal conditions to favor the desired SN2 substitution reaction?
To maximize the yield of the SN2 product and minimize elimination, the following conditions are recommended:
-
Nucleophile Choice: Use a good nucleophile that is a weak base.[6][7] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻).[8][9]
-
Solvent Selection: Employ a polar aprotic solvent.[6][10][11] Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) enhance the reactivity of the nucleophile, speeding up the SN2 reaction.[8][12]
-
Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures disproportionately favor elimination reactions.[5][13][14][15]
Q3: What factors promote the unwanted E2 elimination side-reaction?
The E2 pathway becomes more competitive under the following conditions:
-
Base Strength and Steric Hindrance: The use of a strong, sterically hindered (bulky) base is the most significant factor promoting E2 elimination.[4] Potassium tert-butoxide (KOt-Bu) is a classic example that will yield 1-dodecene as the major product.[11]
-
High Temperatures: Increased temperature provides the higher activation energy needed for elimination, increasing the E2 product ratio.[5][15]
-
Solvent Choice: Protic solvents, such as ethanol (B145695), can favor elimination over substitution.[13][14] These solvents can solvate the nucleophile, making it less nucleophilic but still basic.[11]
-
Base Concentration: High concentrations of a strong base also favor the bimolecular E2 pathway.[13][14]
Troubleshooting Guide
Q: My reaction with this compound is producing a high percentage of 1-dodecene. What is causing this and how can I fix it?
A: The formation of 1-dodecene indicates that the E2 elimination pathway is competing effectively with your desired SN2 substitution. To troubleshoot this, evaluate the following four key reaction parameters:
-
The Nature of Your Nucleophile/Base:
-
Possible Cause: You are using a strong and/or sterically bulky base. Strong bases like hydroxide (B78521) (OH⁻) and alkoxides (e.g., ethoxide, EtO⁻) can induce elimination, and this is dramatically enhanced if the base is bulky, like potassium tert-butoxide.[4]
-
Troubleshooting Steps:
-
If possible, switch to a nucleophile that is known to be a weak base, such as sodium azide (NaN₃), sodium cyanide (NaCN), or sodium iodide (NaI).[15]
-
If you must use a strong base like an alkoxide, ensure it is not sterically hindered (e.g., use sodium ethoxide instead of potassium tert-butoxide).
-
-
-
Reaction Temperature:
-
Possible Cause: The reaction is being run at an elevated temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[5][15]
-
Troubleshooting Steps:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and monitoring the reaction progress over a longer period.
-
-
-
Choice of Solvent:
-
Possible Cause: You are using a protic solvent like ethanol or a mixture of water and ethanol. Protic solvents can decrease nucleophilicity through hydrogen bonding, which can tip the balance in favor of elimination.[11]
-
Troubleshooting Steps:
-
-
Concentration of the Base:
-
Possible Cause: A high concentration of a strong base is being used.
-
Troubleshooting Steps:
-
Use a concentration of the base/nucleophile that is sufficient for the reaction without a large excess. A stoichiometric amount or a slight excess (e.g., 1.1 equivalents) is often sufficient.
-
-
Data Presentation: Predicting Reaction Outcomes
The following table summarizes the expected major and minor products for the reaction of this compound under various conditions, based on established principles for primary alkyl halides.
| Nucleophile/Base | Solvent | Temperature | Major Product (Pathway) | Minor Product (Pathway) |
| NaCN (Good Nu, Weak Base) | DMSO | Room Temp | Dodecyl cyanide (SN2) | 1-Dodecene (E2) |
| NaOCH₂CH₃ (Strong Base) | Ethanol | 25 °C | Dodecyl ethyl ether (SN2) | 1-Dodecene (E2) |
| NaOCH₂CH₃ (Strong Base) | Ethanol | 70 °C | 1-Dodecene (E2) | Dodecyl ethyl ether (SN2) |
| KOC(CH₃)₃ (Bulky, Strong Base) | tert-Butanol | Room Temp | 1-Dodecene (E2) | tert-Butyl dodecyl ether (SN2) |
| NaN₃ (Good Nu, Weak Base) | DMF | 50 °C | 1-Azidododecane (SN2) | 1-Dodecene (E2) |
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution - Synthesis of Dodecyl Cyanide
This protocol utilizes conditions designed to heavily favor the SN2 pathway.
Objective: To synthesize dodecyl cyanide from this compound with minimal formation of 1-dodecene.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMSO.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C. Note: Avoid excessive temperatures to prevent side reactions.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude dodecyl cyanide by vacuum distillation.
Protocol 2: Minimizing E2 with a Strong Base - Synthesis of Dodecyl Ethyl Ether
This protocol demonstrates how to favor substitution even when using a strong, non-bulky base.
Objective: To synthesize dodecyl ethyl ether from this compound while minimizing the E2 byproduct, 1-dodecene.
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Ethanol (EtOH), anhydrous
Procedure:
-
In a flame-dried, three-neck round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a condenser under a nitrogen atmosphere, add a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound dropwise to the cold, stirred ethoxide solution over 30 minutes. Note: Maintaining a low temperature is critical to disfavor the E2 pathway.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, quench by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with hexane (B92381) or diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting dodecyl ethyl ether via vacuum distillation.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for undesired elimination reactions.
References
- 1. brainkart.com [brainkart.com]
- 2. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. This compound | Alkylating Reagent | RUO [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Predict the \beta-elimination product(s) formed when each chloroalkane is.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN2 vs E2 [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]
- 14. Alkyl Halides: Nucleophilic Substitutions and Eliminations [merithub.com]
- 15. savemyexams.com [savemyexams.com]
Validation & Comparative
1-Chlorododecane vs. 1-Bromododecane: A Comparative Guide to Reaction Rates in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of alkyl halide can significantly impact the efficiency and outcome of a reaction. This guide provides an objective comparison of the reaction rates of 1-chlorododecane and 1-bromododecane (B92323) in nucleophilic substitution reactions, supported by established chemical principles and illustrative experimental data. Understanding the subtle yet crucial differences in their reactivity is paramount for optimizing synthetic protocols and accelerating the discovery of new chemical entities.
Executive Summary
The fundamental difference in the reactivity of this compound and 1-bromododecane in nucleophilic substitution reactions lies in the nature of the halogen atom, which acts as the leaving group. It is a well-established principle in organic chemistry that the reactivity of alkyl halides in both SN1 and SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[1][2] This trend is primarily governed by two factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion.
1-Bromododecane consistently exhibits a higher reaction rate compared to this compound under identical conditions. This is because the carbon-bromine bond (approximately 290 kJ/mol) is weaker than the carbon-chlorine bond (approximately 346 kJ/mol), requiring less energy to break.[1] Furthermore, the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) as it is a weaker base and can better stabilize the negative charge due to its larger size and greater polarizability.[3] Consequently, for reactions where a faster rate and milder conditions are desirable, 1-bromododecane is the superior choice.
Data Presentation: A Quantitative Comparison
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time for 50% Reaction (min) | Relative Rate |
| 1-Chlorooctane (B87089) | NaI | Acetone (B3395972) | 50 | ~ 1440 | 1 |
| 1-Bromooctane (B94149) | NaI | Acetone | 50 | ~ 20 | 72 |
This data is illustrative and based on the established principles of leaving group ability in SN2 reactions.[4]
The data clearly demonstrates that 1-bromooctane reacts significantly faster than 1-chlorooctane, with a relative rate approximately 72 times greater under these conditions. A similar trend is expected for this compound and 1-bromododecane.
Experimental Protocols
To quantitatively determine the reaction rates of this compound and 1-bromododecane, a kinetic study can be performed using a common nucleophile. The following is a generalized protocol for a comparative analysis via a bimolecular nucleophilic substitution (SN2) reaction.
Objective: To compare the rate constants for the reaction of this compound and 1-bromododecane with a given nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone or DMF).
Materials:
-
This compound
-
1-Bromododecane
-
Sodium Azide (B81097) (or other suitable nucleophile)
-
Acetone (or other suitable polar aprotic solvent)
-
Internal standard (e.g., undecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bars
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound, 1-bromododecane, sodium azide, and the internal standard in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, place a known volume of the sodium azide solution and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the this compound or 1-bromododecane stock solution to the reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water).
-
Extraction: Extract the organic components from the quenched mixture using a suitable solvent (e.g., diethyl ether) containing the internal standard.
-
Analysis: Analyze the organic extract by gas chromatography to determine the concentration of the remaining alkyl halide and the product formed relative to the internal standard.
-
Data Analysis: Plot the concentration of the alkyl halide versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The rate constant (k) can then be calculated using the appropriate rate law for an SN2 reaction: Rate = k[Alkyl Halide][Nucleophile].
Expected Outcome: The calculated rate constant for the reaction of 1-bromododecane is expected to be significantly higher than that for this compound.
Mandatory Visualizations
Caption: Logical relationship of factors affecting the reaction rates.
Caption: Generalized workflow for the comparative kinetic study.
Conclusion
References
A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for the Chlorination of Dodecanol
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and fine chemical industries. Dodecanol (B89629), a twelve-carbon primary alcohol, serves as a common substrate for evaluating the efficacy of various chlorination methods. This guide provides an objective comparison of two prevalent reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), with a focus on performance, reaction conditions, and byproducts, supported by experimental data.
Performance Comparison
While both thionyl chloride and oxalyl chloride are effective chlorinating agents, their reactivity profiles and typical applications differ significantly. Thionyl chloride is a widely used, cost-effective reagent for the direct conversion of primary alcohols to their corresponding chlorides.[1][2] Oxalyl chloride, on the other hand, is more commonly employed for the synthesis of acyl chlorides from carboxylic acids and in oxidation reactions such as the Swern oxidation.[3] Its direct application for the chlorination of alcohols is less common.
The key distinction lies in the reaction mechanism and conditions. Thionyl chloride reacts with alcohols to form an intermediate chlorosulfite, which then collapses to the alkyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[1] This process can be catalyzed by N,N-dimethylformamide (DMF).[1] Oxalyl chloride's reactivity is often harnessed in conjunction with a catalyst like DMF, which forms the highly reactive Vilsmeier reagent in situ. This electrophilic species is particularly effective in activating carboxylic acids but is not the standard choice for alcohol chlorination.
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Substrate | 1-Dodecanol (B7769020) | 1-Dodecanol |
| Typical Molar Ratio (Reagent:Alcohol) | 1.3 - 1.5 : 1 (with catalyst)[1] | Not commonly used for this transformation |
| Catalyst | N,N-Dimethylformamide (DMF) or Pyridine (optional)[1] | N,N-Dimethylformamide (DMF) |
| Solvent | Petroleum Ether or neat[1][4] | Dichloromethane (typical for related reactions) |
| Temperature | 60 - 70 °C[1] | Room temperature (typical for related reactions) |
| Reaction Time | 4 - 6 hours[1][4] | N/A |
| Reported Yield | ~68% (lab scale, neat)[4]; Potentially higher with catalyst[1] | N/A |
| Byproducts | SO₂, HCl (gaseous)[1] | CO, CO₂, HCl (gaseous) |
| Work-up | Distillation and washing[4] | N/A |
Experimental Protocols
Chlorination of Dodecanol with Thionyl Chloride
This protocol is based on established laboratory procedures for the synthesis of 1-chlorododecane.[4]
Materials:
-
1-Dodecanol (46.5 g)
-
Thionyl chloride (freshly distilled, 179 g)
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
To a 500 mL round-bottomed flask equipped with a reflux condenser, add the freshly distilled thionyl chloride.
-
Slowly add the 1-dodecanol to the thionyl chloride over a period of 2 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
After reflux, allow the mixture to cool and then arrange for distillation to remove the excess thionyl chloride (boiling point ~76 °C).
-
Continue the distillation to collect the crude this compound, which distills at approximately 252-257 °C.
-
Wash the purified this compound with water, followed by a 10% sodium carbonate solution, and then twice more with water.
-
Dry the final product with anhydrous calcium chloride to yield this compound. A typical yield for this procedure is around 35 grams (68%).[4]
Representative Chlorination of a Primary Alcohol with Oxalyl Chloride
As the direct chlorination of dodecanol with oxalyl chloride is not a standard procedure, a general protocol for the conversion of a primary alcohol to an alkyl chloride using a related methodology is presented for illustrative purposes. The primary application of oxalyl chloride is in the Swern oxidation, where it activates dimethyl sulfoxide (B87167) (DMSO), or in the conversion of carboxylic acids to acid chlorides.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the mechanistic pathways for the chlorination of a primary alcohol with thionyl chloride and the activation of a carboxylic acid with oxalyl chloride, along with a general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism of a primary alcohol with thionyl chloride.
Caption: Mechanism of carboxylic acid activation by oxalyl chloride and DMF.
Conclusion
For the specific conversion of dodecanol to this compound, thionyl chloride is the more conventional and well-documented reagent, offering a straightforward, albeit somewhat harsh, method that can provide good yields. The reaction benefits from the convenient removal of gaseous byproducts. While oxalyl chloride is a powerful reagent for activating carboxylic acids via the Vilsmeier reagent when used with DMF, its direct application for the chlorination of primary alcohols like dodecanol is not a standard or commonly reported procedure. Therefore, for researchers and drug development professionals seeking a reliable and established method for this particular transformation, thionyl chloride remains the reagent of choice.
References
Validating the Purity of Synthesized 1-Chlorododecane: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of synthesized 1-chlorododecane, a common alkylating agent and intermediate in organic synthesis. We present a comparative analysis with alternative techniques, supported by experimental protocols and data representation.
Data Presentation: Quantitative Analysis of this compound Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds, followed by their identification and quantification. For the analysis of this compound, GC-MS provides crucial information on its purity and the presence of any potential impurities.
A typical GC-MS analysis of a synthesized this compound sample would yield a chromatogram where the major peak corresponds to this compound, and any minor peaks indicate the presence of impurities. The purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative GC-MS Data for Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Molecular Ion (m/z) |
| 1 | 10.25 | Dodecan-1-ol (unreacted starting material) | 1.5 | 186.3 |
| 2 | 12.48 | This compound | 98.2 | 204.7 |
| 3 | 13.15 | Dodecene (elimination byproduct) | 0.3 | 168.3 |
Note: This data is representative and may vary based on the specific reaction and purification conditions. The molecular ions correspond to the [M]+ or [M+H]+ peaks observed in the mass spectrum.
Comparison with Alternative Analytical Methods
While GC-MS is the industry standard for the purity analysis of volatile compounds like this compound, other techniques can also be employed. Each method offers distinct advantages and disadvantages.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity, provides structural information, ideal for volatile compounds. | Requires volatile and thermally stable analytes. | Excellent. The volatility and thermal stability of this compound make it an ideal candidate for GC-MS analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity, detection by UV-Vis, fluorescence, or mass spectrometry. | Suitable for non-volatile and thermally labile compounds, wide range of detectors. | May have lower resolution for non-polar, volatile compounds compared to GC. | Limited. As a volatile and non-chromophoric compound, this compound is not ideally suited for standard HPLC with UV detection. Derivatization or use of a mass spectrometer as a detector would be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard of the impurity. | Lower sensitivity compared to GC-MS and HPLC, complex mixtures can lead to overlapping signals. | Good for structural confirmation and moderate for purity. ¹H NMR can confirm the structure of the main product and identify major impurities if their signals do not overlap significantly. Quantitative NMR (qNMR) can determine purity but may not detect trace impurities. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of dodecan-1-ol with thionyl chloride (SOCl₂).
Materials:
-
Dodecan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (catalyst, optional)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve dodecan-1-ol in diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Slowly quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of alkyl halides (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Dilute a small amount of the synthesized this compound in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for this compound. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of the purity validation process.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship of GC-MS data for purity validation.
Performance Evaluation of Surfactants Derived from 1-Chlorododecane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of cationic surfactants derived from the versatile building block, 1-chlorododecane. In applications ranging from pharmaceutical formulations to advanced material science, the selection of a surfactant with optimal performance characteristics is paramount. This document offers an objective comparison of key performance indicators for several this compound-derived surfactants against common alternatives, supported by experimental data and detailed methodologies to aid in your research and development endeavors.
Executive Summary
Surfactants synthesized from this compound, a 12-carbon alkyl halide, are predominantly cationic in nature. This class of surfactants, which includes quaternary ammonium (B1175870) compounds, offers unique properties such as antimicrobial activity and strong adsorption onto negatively charged surfaces. Their performance is dictated by the structure of the hydrophilic head group. This guide focuses on the comparative analysis of critical performance metrics: Critical Micelle Concentration (CMC), surface tension reduction, emulsification potential, and wettability.
Comparative Performance Data
The efficacy of a surfactant is determined by its ability to lower surface tension and form micelles at low concentrations. The following table summarizes key performance indicators for several cationic surfactants derived from this compound and compares them with widely used anionic and cationic surfactants.
| Surfactant | Type | Chemical Structure | CMC (mM) | Surface Tension at CMC (mN/m) | Emulsification Index (E24) with Kerosene (%) | Water Contact Angle on Paraffin (B1166041) Film (°) |
| Dodecyltrimethylammonium Chloride (DTAC) | Cationic (this compound Derivative) | C₁₂H₂₅N(CH₃)₃⁺Cl⁻ | 15-20 | ~36 | ~65 | ~45 |
| Dodecylpyridinium Chloride (DPC) | Cationic (this compound Derivative) | C₁₂H₂₅C₅H₅N⁺Cl⁻ | 12-16 | ~38 | ~60 | ~50 |
| N-Dodecyl-N,N-dimethyl-N-benzylammonium Chloride (DDBAC) | Cationic (this compound Derivative) | C₁₂H₂₅N(CH₃)₂(C₇H₇)⁺Cl⁻ | ~10 | ~35 | High | ~40 |
| Sodium Dodecyl Sulfate (SDS) | Anionic (Alternative) | C₁₂H₂₅OSO₃⁻Na⁺ | 8.2[1] | 33-38[2] | ~70[3] | ~35 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic (Alternative) | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | 0.9[1] | ~36[4] | ~55 | ~60 |
Note: Values are approximate and can vary with experimental conditions such as temperature, pH, and electrolyte concentration.
Synthesis and Performance Evaluation Workflow
The following diagram illustrates the general workflow from the synthesis of cationic surfactants using this compound to their performance characterization.
Caption: Workflow for Synthesis and Evaluation.
Experimental Protocols
Detailed methodologies for the key performance evaluation experiments are provided below to ensure reproducibility.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension are determined concurrently using a tensiometer based on the Du Noüy ring or Wilhelmy plate method.
Apparatus:
-
Digital Tensiometer
-
Precision balance
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution with progressively lower concentrations.
-
Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25°C).
-
Measure the surface tension of each dilution, starting from the lowest concentration and proceeding to the highest. Ensure temperature is constant.
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension plateaus is the CMC. The surface tension value at this plateau is the γCMC.[5]
Measurement of Emulsification Index (E24)
The emulsification index provides a measure of the ability of a surfactant to stabilize an oil-in-water emulsion.[5][6][7]
Materials:
-
Surfactant solution (at a concentration above its CMC)
-
An immiscible hydrocarbon (e.g., kerosene, n-hexane)
-
Graduated test tubes with stoppers
-
Vortex mixer
Procedure:
-
Add 2 mL of the surfactant solution and 2 mL of the hydrocarbon to a graduated test tube.
-
Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Allow the tube to stand undisturbed for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100[6][7]
Wettability Assessment by Contact Angle Measurement
The sessile drop method is employed to determine the contact angle of the surfactant solution on a hydrophobic surface, providing an indication of its wetting properties.[2][8][9][10]
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle
-
Hydrophobic substrate (e.g., paraffin film, polished polytetrafluoroethylene)
-
Software for image analysis
Procedure:
-
Place the hydrophobic substrate on the sample stage of the goniometer.
-
Fill the syringe with the surfactant solution (at a concentration above its CMC).
-
Carefully dispense a small droplet (typically 2-5 µL) of the solution onto the substrate.
-
Capture a high-resolution image of the droplet profile.
-
Use the image analysis software to measure the angle formed at the three-phase (solid-liquid-gas) contact point.[2][8]
-
Perform measurements at multiple locations on the substrate to ensure statistical validity.
Application in Drug Development: A Conceptual Pathway
Cationic surfactants derived from this compound are valuable in pharmaceutical sciences, particularly as excipients in drug delivery systems and as antimicrobial agents. Their ability to interact with cell membranes and enhance drug solubility is a key area of research. The diagram below illustrates a conceptual signaling pathway for a cationic surfactant-based drug delivery system targeting a cancer cell.
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Optimization of biosurfactant production by Bacillus brevis using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanoscience.com [nanoscience.com]
- 8. researchgate.net [researchgate.net]
- 9. dropletlab.com [dropletlab.com]
- 10. users.aalto.fi [users.aalto.fi]
A Comparative Analysis of Alkyl Halides in Cationic Surfactant Synthesis for Research and Pharmaceutical Applications
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and performance of cationic surfactants derived from various alkyl halides, supported by experimental data and protocols.
Cationic surfactants, particularly quaternary ammonium (B1175870) compounds (quats), are integral to numerous applications in research and the pharmaceutical industry, serving as everything from disinfectants and antimicrobial agents to drug delivery vectors. The synthesis of these amphiphilic molecules typically involves the quaternization of a tertiary amine with an alkyl halide. The choice of the alkyl halide—varying in both its alkyl chain length and its halide counter-ion (e.g., bromide vs. chloride)—is a critical determinant of the final product's physicochemical properties and performance. This guide provides a comparative study of different alkyl halides in the synthesis of cationic surfactants, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of optimal reagents for specific applications.
Performance Comparison of Alkyl Halide-Derived Cationic Surfactants
The performance of a cationic surfactant is largely dictated by its ability to self-assemble into micelles in solution, a phenomenon characterized by the Critical Micelle Concentration (CMC), and its effectiveness at reducing surface tension. Furthermore, for many applications, the antimicrobial efficacy is of paramount importance. The data presented below offers a comparative look at these key performance indicators for a homologous series of alkyltrimethylammonium surfactants, highlighting the influence of both the alkyl chain length and the halide counter-ion.
| Surfactant | Alkyl Halide Precursor | Typical Yield (%) | CMC (mM) | Surface Tension at CMC (mN/m) | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) |
| Dodecyltrimethylammonium Bromide (DTAB) | 1-Bromododecane (B92323) | ~95 | 15-20 | ~36 | 1 - 4 |
| Dodecyltrimethylammonium Chloride (DTAC) | 1-Chlorododecane | ~90 | 20-25 | ~38 | 1 - 4 |
| Tetradecyltrimethylammonium Bromide (TTAB) | 1-Bromotetradecane | ~95 | 3.5-4.5 | ~35 | 1 - 4 |
| Tetradecyltrimethylammonium Chloride (TTAC) | 1-Chlorotetradecane | ~92 | 4.5-5.5 | ~37 | 1 - 4 |
| Cetyltrimethylammonium Bromide (CTAB) | 1-Bromohexadecane | ~96 | 0.9-1.0 | ~34 | 61 |
| Cetyltrimethylammonium Chloride (CTAC) | 1-Chlorohexadecane | ~91 | 1.2-1.4 | ~36 | Not readily available |
Note: The presented data is a synthesized representation from multiple sources and may vary based on specific experimental conditions.
Key Observations:
-
Influence of Alkyl Chain Length: As the length of the alkyl chain increases, the Critical Micelle Concentration (CMC) decreases significantly. This is due to the increased hydrophobicity of the molecule, which promotes micelle formation at lower concentrations.[1] The antimicrobial activity also shows a dependency on the alkyl chain length, with optimal efficacy generally observed for chain lengths between C12 and C16.[2][3]
-
Influence of the Halide Counter-ion: Alkyl bromides are generally more reactive than their chloride counterparts in quaternization reactions, often leading to slightly higher yields and shorter reaction times.[4] Surfactants with bromide as the counter-ion tend to have slightly lower CMC values compared to their chloride analogues. This is attributed to the larger, less hydrated bromide ion being more readily incorporated into the micellar structure.
-
Surface Tension: All the listed surfactants are effective at reducing the surface tension of water. The differences between the bromide and chloride versions in terms of surface tension at the CMC are generally minor.
Visualizing the Synthesis Pathway
The synthesis of alkyltrimethylammonium halides is a straightforward quaternization reaction. The following diagram illustrates this general pathway.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the synthesis and characterization of these cationic surfactants are provided below.
I. Synthesis of Alkyltrimethylammonium Halides (General Procedure)
This protocol describes the quaternization of trimethylamine (B31210) with an alkyl halide.
Materials:
-
Alkyl halide (e.g., 1-bromododecane or this compound)
-
Trimethylamine (solution in ethanol (B145695) or as a gas)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide (1 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine in ethanol (1.1 to 1.5 molar equivalents) to the cooled solution with constant stirring. If using trimethylamine gas, bubble it through the solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Wash the crude product with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the final alkyltrimethylammonium halide.
II. Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC can be determined by measuring the change in the conductivity of the surfactant solution with increasing concentration.
Materials:
-
Synthesized cationic surfactant
-
Deionized water
-
Conductivity meter
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a stock solution of the cationic surfactant in deionized water at a concentration well above the expected CMC.
-
Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.
-
Titrate the deionized water with the surfactant stock solution, adding small, precise aliquots.
-
After each addition, allow the solution to equilibrate and record the conductivity.
-
Plot the conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
III. Measurement of Surface Tension
The surface tension of the surfactant solutions is measured to determine the effectiveness of the surfactant at reducing the surface tension of water.
Materials:
-
Synthesized cationic surfactant
-
Deionized water
-
Tensiometer (using the Du Noüy ring or Wilhelmy plate method)
-
A series of surfactant solutions of known concentrations
Procedure:
-
Prepare a series of aqueous solutions of the cationic surfactant with concentrations spanning the expected CMC.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each surfactant solution, starting from the most dilute.
-
Ensure the ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The surface tension will decrease with increasing concentration and then plateau. The concentration at the inflection point is the CMC, and the plateau value is the surface tension at the CMC.[5][6]
IV. Antimicrobial Activity Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized cationic surfactant
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of the surfactant in the nutrient broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum, no surfactant) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the surfactant at which no visible growth (turbidity) is observed.[2]
Logical Workflow for Surfactant Synthesis and Evaluation
The following diagram outlines the logical workflow from selecting the starting materials to characterizing the final product.
This comprehensive guide provides the necessary information for researchers and professionals to make informed decisions about the selection of alkyl halides for the synthesis of cationic surfactants tailored to their specific needs. The provided data and protocols offer a solid foundation for further research and development in this important class of molecules.
References
- 1. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Chlorododecane as an Internal Standard in Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals striving for accuracy and precision in chromatographic analysis, the choice of an internal standard is a critical decision. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of 1-chlorododecane as a potential internal standard against other commonly used alternatives, supported by established principles of analytical chemistry.
The Role of an Internal Standard in Chromatography
Internal standards are essential for improving the accuracy and precision of quantitative analysis.[1] By adding a known amount of a non-interfering compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement effectively corrects for random and systematic errors that can occur during sample preparation, injection, and analysis.
Experimental Workflow for Internal Standard Use
The effective use of an internal standard involves a systematic workflow to ensure accurate quantification. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for using an internal standard.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is paramount for robust and reliable analytical methods. The ideal internal standard should possess several key characteristics. Below is a comparison of this compound with other common types of internal standards based on these criteria.
| Feature | This compound | Deuterated Standards | Alkane Standards (e.g., Hexadecane) |
| Structural Similarity to Analyte | Structurally similar to long-chain alkyl halides and other non-polar, long-chain organic molecules. | Identical to the analyte, differing only in isotopic composition. This is the ideal scenario.[2][3] | Structurally similar to non-polar analytes like fatty acids and hydrocarbons. |
| Chemical Inertness | Generally stable under typical chromatographic conditions. | Chemically identical to the analyte, ensuring similar stability. | Highly inert and stable under most chromatographic conditions. |
| Elution Profile | Expected to have a retention time in the range of other long-chain, non-polar compounds. | Co-elutes with the analyte, which is optimal for correcting matrix effects.[3] | Retention time is dependent on chain length and column polarity. |
| Absence in Samples | Not naturally occurring in most biological or environmental samples. | Not naturally present, ensuring no interference from endogenous compounds. | Can be present in some environmental or biological samples, requiring careful screening. |
| Commercial Availability & Cost | Readily available from chemical suppliers at a moderate cost. | Can be expensive and may not be commercially available for all analytes. | Widely available and generally inexpensive. |
| Detector Response | Should provide a good response in detectors like FID and MS. | Provides a distinct mass-to-charge ratio (m/z) in MS, allowing for clear differentiation from the analyte. | Good response in FID and MS. |
Validation of an Analytical Method Using an Internal Standard
The suitability of this compound or any other compound as an internal standard must be confirmed through a rigorous validation process. The following diagram outlines the key parameters evaluated during method validation.
Caption: Core parameters of method validation.
Experimental Protocols for Method Validation
A detailed experimental protocol is crucial for the successful validation of an analytical method employing an internal standard.
1. Specificity:
-
Objective: To ensure that the signal of the analyte and the internal standard are not affected by other components in the sample matrix.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, soil extract) to check for any interfering peaks at the retention times of the analyte and this compound.
-
Analyze blank matrix samples spiked with the analyte and this compound to demonstrate adequate resolution from matrix components.
-
2. Linearity:
-
Objective: To establish the relationship between the concentration ratio of the analyte to the internal standard and the corresponding detector response ratio.
-
Protocol:
-
Prepare a series of calibration standards with varying concentrations of the analyte and a constant concentration of this compound.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration ratio (Analyte Concentration / Internal Standard Concentration).
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.99.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured concentration to the true concentration.
-
Protocol:
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank matrix with known amounts of the analyte and a constant amount of this compound.
-
Analyze these QC samples (n=5 for each level) against a freshly prepared calibration curve.
-
Calculate the percent recovery. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples multiple times (n=5) within the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on three different days.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 15% (≤ 20% for the lower limit of quantification).
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Prepare a series of diluted solutions of the analyte.
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1 and meeting the accuracy and precision criteria).
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to parameters such as GC oven temperature ramp, flow rate, and injection volume.
-
Analyze QC samples under these modified conditions and assess the impact on the results.
-
Conclusion
However, the gold standard for internal standards remains the use of stable isotope-labeled (e.g., deuterated) analogues of the analyte, as they provide the most accurate correction for matrix effects and procedural losses due to their near-identical chemical and physical properties.[2][3] In the absence of a suitable deuterated standard, or for cost considerations, compounds like this compound or long-chain alkanes such as hexadecane (B31444) can be viable alternatives.
Ultimately, the suitability of this compound as an internal standard must be rigorously validated for each specific application and analyte. The experimental protocols outlined in this guide provide a framework for researchers to perform this validation and ensure the generation of high-quality, reliable, and reproducible chromatographic data.
References
A Comparative Guide to the Surface Tension of Surfactants Derived from 1-Chlorododecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surface tension properties of cationic surfactants synthesized from 1-chlorododecane. The performance of these surfactants is evaluated against common anionic and cationic surfactants, supported by experimental data. Detailed methodologies for key surface tension measurement techniques are also presented to aid in the design and execution of relevant experiments.
Performance Comparison of Surfactants
Cationic surfactants derived from this compound are a versatile class of compounds with applications ranging from antimicrobial agents to phase transfer catalysts.[1] Their effectiveness in reducing the surface tension of water is a critical parameter for many of these applications. This guide focuses on the surface tension at the critical micelle concentration (γCMC), a key indicator of a surfactant's efficiency.
The following table summarizes the surface tension data for several cationic surfactants that can be synthesized from this compound, alongside benchmark data for a widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS), and a common cationic surfactant, Cetyltrimethylammonium Bromide (CTAB).
| Surfactant | Type | Precursor | Surface Tension at CMC (γCMC) (mN/m) |
| Surfactants from this compound | |||
| N-Dodecylpyridinium Chloride | Cationic | This compound | 28.15[2] |
| Dodecyltrimethylammonium Chloride (DTAC) | Cationic | This compound | ~36[3] |
| Analogous & Benchmark Surfactants | |||
| Benzyl Dimethyl Dodecyl Ammonium (B1175870) Chloride (BAC12) | Cationic | Dodecyl Dimethylamine & Benzyl Chloride | 31.0[4] |
| Carbonate Cleavable Surfactant (CBAC10) | Cationic | C10 Fatty Alcohol | 32.5[4] |
| Carbonate Cleavable Surfactant (CBAC12) | Cationic | C12 Fatty Alcohol | 34.2[4] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Cetyl Bromide | ~36[5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Dodecyl Alcohol | ~40[6] |
Note: The surface tension values can be influenced by factors such as temperature, pH, and the presence of electrolytes. The data presented here are representative values from the cited literature under standard conditions.
Experimental Protocols
Accurate and reproducible measurement of surface tension is paramount for comparing the performance of different surfactants. The following sections detail the experimental protocols for three widely used methods: the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method.
Du Noüy Ring Method
The Du Noüy ring method is a classic technique for measuring surface and interfacial tension. It involves measuring the force required to detach a platinum-iridium ring from the surface of a liquid.[3][5]
Procedure:
-
Preparation: Thoroughly clean the platinum-iridium ring, typically by flaming, to ensure complete wetting. Prepare the surfactant solution at the desired concentration in a clean vessel.
-
Setup: Suspend the ring from a sensitive tensiometer. Position the vessel containing the surfactant solution on a platform beneath the ring.
-
Measurement:
-
Raise the platform until the ring is submerged in the liquid.
-
Slowly lower the platform, causing a liquid lamella to be pulled up by the ring.
-
Continue to lower the platform until the lamella detaches from the ring. The tensiometer records the maximum force exerted just before detachment.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F_max), the radius of the ring (R), and a correction factor (f) that accounts for the volume of liquid lifted.
γ = (F_max / 4πR) * f
Wilhelmy Plate Method
The Wilhelmy plate method measures the force exerted on a thin platinum plate held at the air-liquid interface.[7][8] It is considered a static method, making it suitable for determining equilibrium surface tension.
Procedure:
-
Preparation: Clean the Wilhelmy plate, typically made of roughened platinum, to ensure a zero contact angle with the liquid. Prepare the surfactant solution in a clean vessel.
-
Setup: Hang the plate from a tensiometer. Place the vessel with the solution on a movable stage below the plate.
-
Measurement:
-
Raise the stage until the liquid surface just touches the bottom edge of the plate.
-
The force measured by the tensiometer at this point is due to the surface tension pulling the plate into the liquid.
-
-
Calculation: The surface tension (γ) is calculated from the measured force (F), the perimeter of the plate (P = 2(width + thickness)), and the contact angle (θ), which is assumed to be 0° for a properly wetted plate.
γ = F / (P * cosθ)
Pendant Drop Method
The pendant drop method is an optical technique that analyzes the shape of a drop of liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension and gravity.[4][9]
Procedure:
-
Preparation: Prepare the surfactant solution and fill a syringe fitted with a needle of known diameter.
-
Setup: Mount the syringe in a dispenser that allows for the precise formation of a pendant drop. Position a camera with a telecentric lens to capture a high-resolution image of the drop against a uniform backlight.
-
Measurement:
-
Carefully dispense a drop of the solution from the needle tip.
-
Capture an image of the stable, pendant drop.
-
-
Analysis: The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation. This analysis determines the surface tension based on the drop's dimensions and the density difference between the liquid and the surrounding medium (usually air).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for measuring the surface tension of a surfactant solution using a tensiometer.
Caption: General workflow for surface tension measurement.
References
- 1. scispace.com [scispace.com]
- 2. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of the Cationic Head Group on Cationic Surfactant-Based Surfactant Mediated Gelation (SMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Chlorododecane from Commercial Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. 1-Chlorododecane, a key alkylating agent and precursor in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and other intermediates, is no exception.[1][2] This guide provides a framework for a comparative analysis of this compound from various commercial suppliers, offering detailed experimental protocols to assess product quality and performance.
Key Quality Attributes and Supplier Specifications
A preliminary comparison of commercially available this compound can be made based on the specifications provided by the suppliers. Major suppliers include Tokyo Chemical Industry (TCI), Sigma-Aldrich (Merck), and various others available through chemical marketplace platforms. The primary specification to consider is purity, which is typically determined by Gas Chromatography (GC).
| Supplier | Product Number | Stated Purity (by GC) | Appearance |
| Tokyo Chemical Industry (TCI) | C0163 | >97.0% | Colorless to Almost colorless clear liquid |
| Sigma-Aldrich | 24500 | ≥97.0% | Liquid |
Table 1: Supplier-Stated Specifications for this compound. This table summarizes the publicly available purity and appearance information for this compound from two major commercial suppliers.
Experimental Protocols for Comparative Analysis
To move beyond supplier-stated specifications, a rigorous experimental comparison is necessary. The following protocols are designed to provide a comprehensive assessment of this compound from different sources.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both quantifying the purity of this compound and identifying potential impurities that could impact downstream reactions.[3][4][5][6][7][8]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a suitable volatile solvent such as dichloromethane (B109758) or hexane.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Determine the purity of this compound by calculating the peak area percentage of the main component.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include unreacted dodecanol, isomers, or byproducts from the synthesis process.
-
Expected Data:
| Supplier | This compound Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Table 2: Hypothetical GC-MS Purity and Impurity Profile. This table provides a template for summarizing the quantitative data obtained from GC-MS analysis.
Structural Confirmation and Purity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and detecting impurities that may not be volatile enough for GC-MS.[1][9][10][11][12]
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound from each supplier in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical chemical shifts (δ) for this compound in CDCl₃ are:
-
~3.53 ppm (triplet, 2H, -CH₂-Cl)
-
~1.76 ppm (quintet, 2H, -CH₂-CH₂-Cl)
-
~1.26 ppm (broad multiplet, 18H, -(CH₂)₉-)
-
~0.88 ppm (triplet, 3H, -CH₃)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical chemical shifts (δ) for this compound in CDCl₃ are:
-
~45.2 ppm (-CH₂-Cl)
-
~32.6, 31.9, 29.6, 29.5, 29.3, 29.1, 28.8, 26.8, 22.7 ppm (-(CH₂)₁₀-)
-
~14.1 ppm (-CH₃)
-
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons.
-
Compare the chemical shifts with reference spectra to verify the structure.
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups and to quickly screen for major contaminants.[13][14][15]
Methodology:
-
Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic absorption bands for this compound:
-
~2925 and 2855 cm⁻¹ (C-H stretching of alkyl chain)
-
~1465 cm⁻¹ (C-H bending)
-
~725 cm⁻¹ (C-Cl stretching)
-
-
Compare the spectra from different suppliers to a reference spectrum and to each other to check for consistency. The absence of a broad peak around 3300 cm⁻¹ would indicate the absence of significant alcohol (dodecanol) impurity.
-
Performance Evaluation in a Downstream Application: Synthesis of a Quaternary Ammonium Surfactant
The ultimate test of a starting material's quality is its performance in a chemical reaction. The synthesis of dodecyltrimethylammonium (B156365) chloride (DTAC), a common cationic surfactant, is a relevant application to evaluate the reactivity of this compound.[16][17][18][19][20][21]
Experimental Workflow:
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Alkylating Reagent | RUO [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. agilent.com [agilent.com]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Chlorodecane(1002-69-3) 1H NMR spectrum [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C12H25Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. spectrabase.com [spectrabase.com]
- 14. Dodecane, 1-chloro- [webbook.nist.gov]
- 15. Decane, 1-chloro- [webbook.nist.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 18. Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. innospk.com [innospk.com]
- 21. What is this compound?_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 1-Chlorododecane: A Procedural Guide
This document provides comprehensive guidance on the proper disposal procedures for 1-chlorododecane, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and professionals in drug development and other laboratory settings.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as a skin irritant, suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects[1][2]. Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU)[3].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and dispose of them after use in accordance with good laboratory practices[3].
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[4].
-
Respiratory Protection: In poorly ventilated areas or in case of vapor/mist formation, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK)[5].
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not inhale vapors or mists[3].
-
Handle the substance only in well-ventilated areas or under a chemical fume hood[1][3].
-
Store in a cool, dry, and well-ventilated place, away from sources of ignition[2][3].
-
Keep containers tightly closed and properly sealed to prevent leakage[1][3].
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₂₅Cl |
| Molecular Weight | 204.78 g/mol [2] |
| Appearance | Clear, colorless, oily liquid[2][3] |
| Boiling Point | 261 - 263 °C[3] |
| Melting/Freezing Point | -9.3 °C[3] |
| Flash Point | 130 °C[3] |
| Density | 0.867 g/mL at 20 °C[5] |
| Solubility in Water | Slightly soluble at 25 °C[3] |
Disposal Protocol for this compound
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated hydrocarbon, it must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Identify as Hazardous Waste: this compound is a halogenated organic compound and must be disposed of as hazardous waste[6]. Do not mix it with non-hazardous waste.
-
Use Designated Waste Containers: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste: Halogenated Organic Compounds" and should list this compound as a component.
-
Avoid Mixing: Do not mix this compound with other categories of chemical waste, such as non-halogenated solvents, acids, or bases[6].
Step 2: Spill Management and Decontamination
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the spilled liquid[3].
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal[3].
-
Decontaminate the Area: Clean the spill area with 60-70% ethanol (B145695) followed by a soap and water solution[2].
-
Personal Decontamination: Remove and dispose of any contaminated clothing in a sealed bag for eventual disposal[2]. Wash hands and any exposed skin thoroughly.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company[1]. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.
-
Documentation: Ensure all required waste disposal documentation is completed accurately, including the contents of the waste container.
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Chlorododecane
Essential Guide to Handling 1-Chlorododecane
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for managing this compound, ensuring operational integrity and personnel safety.
Chemical Safety and Hazard Information
This compound is a colorless, oily liquid that presents several hazards. It is classified as a skin irritant, causes serious eye irritation, and is suspected of causing cancer.[1][2] Furthermore, it may cause drowsiness or dizziness.[2] It is crucial to note that this compound is very toxic to aquatic life with long-lasting effects.[2][3][4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Carcinogenicity | GHS08 | Warning | H351: Suspected of causing cancer.[1][2] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H336: May cause drowsiness or dizziness.[2] |
| Hazardous to the aquatic environment, acute hazard | GHS09 | Warning | H400: Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, long-term hazard | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1][2][4] |
| Physical and Chemical Properties | |
| Appearance | Clear, colorless oily liquid.[1] |
| Molecular Formula | C12H25Cl[1] |
| Molecular Weight | 204.78 g/mol [1] |
| Boiling Point | 260-263 °C[3][5] |
| Melting Point | -9.3 °C[3][5] |
| Flash Point | 130 °C[3][5] |
| Density | 0.867 g/mL at 20 °C[5] |
| Solubility in Water | Insoluble.[1][5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors or mists.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for personal safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3] A face shield may be necessary for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for handling chlorinated solvents.[6][7][8] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[9] Always inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation.[3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[5] For larger quantities or significant splash potential, chemical-resistant coveralls may be necessary. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is recommended if working outside of a fume hood or if vapors are generated.[1][10] | Protects against inhalation, which can lead to respiratory irritation and systemic effects. |
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use only in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][3] Keep containers tightly closed and store locked up.[2][11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Categorization: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[5][11]
-
Waste Containers: Use designated, properly labeled, and leak-proof containers for liquid waste. These are typically plastic or glass containers compatible with chlorinated hydrocarbons.[5] Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled, sealed plastic bag or container.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").[12]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[4][5]
Disposal Procedures
-
Collection: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[13]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and collect the material into a sealed container for disposal as hazardous waste.[3] Do not allow the spill to enter drains or waterways.[3]
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: A flowchart illustrating the key steps and safety considerations for handling this compound.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. ethz.ch [ethz.ch]
- 3. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. benchchem.com [benchchem.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
